2,4-Bis(trifluoromethyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGLBXVODTIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371180 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177952-39-5 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylacetic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of 2,4-Bis(trifluoromethyl)phenylacetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a specialized organic compound notable for the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's chemical and physical properties, enhancing its stability and modifying its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 177952-39-5 | [2] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |
| Molecular Weight | 272.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83 - 87 °C | [2] |
| Boiling Point | 235 °C (predicted) | [3] |
| pKa | 3.80 ± 0.10 (predicted) | [3] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents. | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route starting from 1,3-bis(trifluoromethyl)benzene is outlined below. This pathway involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.
-
Add 1,3-bis(trifluoromethyl)benzene dropwise to the mixture while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-bis(trifluoromethyl)acetophenone.
Step 2: Willgerodt-Kindler Reaction
-
Mix the crude 2,4-bis(trifluoromethyl)acetophenone with morpholine and elemental sulfur.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the formation of the morpholide intermediate.
-
Cool the reaction mixture and proceed to the hydrolysis step.
Step 3: Hydrolysis
-
Add an aqueous acid solution (e.g., sulfuric acid) to the crude morpholide intermediate.
-
Heat the mixture to reflux to hydrolyze the intermediate to the carboxylic acid.
-
Cool the reaction mixture, which should result in the precipitation of the crude product.
Purification
The crude this compound can be purified by recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of ethanol and water, or toluene).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Spectral Data Analysis
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid and the phenyl ring. - A complex multiplet pattern for the aromatic protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carboxylic carbon. - A signal for the methylene carbon. - Multiple signals for the aromatic carbons, with characteristic quartets for the carbons attached to the -CF₃ groups due to C-F coupling. |
| ¹⁹F NMR | - Two distinct signals (likely singlets or closely coupled multiplets) for the two non-equivalent trifluoromethyl groups. |
| FTIR (cm⁻¹) | - A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. - A strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - Strong absorption bands in the 1100-1350 cm⁻¹ region for the C-F stretching of the trifluoromethyl groups. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (272.15 g/mol ). - Characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl groups. |
Biological Activity and Signaling Pathways
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. The trifluoromethyl groups are known to enhance biological activity. While direct studies on this specific molecule are limited, its structural similarity to known anti-inflammatory agents suggests potential mechanisms of action.
Potential Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the inflammatory cascade. The phenylacetic acid scaffold is a common feature in several NSAIDs. It is plausible that this compound or its derivatives could exhibit inhibitory activity against COX-1 and/or COX-2. The trifluoromethyl substituents may enhance the binding affinity and selectivity for the COX-2 isoform.
Caption: Potential inhibition of the COX-2 pathway.
Potential Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of genes involved in the inflammatory response. Some trifluoromethyl-containing compounds have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a valuable building block in medicinal and agricultural chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an attractive scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full potential in drug discovery.
References
An In-depth Technical Guide to the Physical Properties of CAS 177952-39-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 177952-39-5, chemically identified as 2,4-Bis(trifluoromethyl)phenylacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound for their work.
Core Physical and Chemical Properties
This compound is a white crystalline solid. It is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups at the 2 and 4 positions of the phenyl ring. These trifluoromethyl groups significantly influence the compound's physical and chemical characteristics, including its acidity and lipophilicity.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |
| Molecular Weight | 272.15 g/mol | [1][2] |
| Melting Point | 83 - 87 °C | [1] |
| Boiling Point | 235 °C | [3] |
| Density | 1.479 g/cm³ | [3] |
| pKa (Predicted) | 3.80 ± 0.10 | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols and chloroform. |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and validation. The following sections outline standard experimental protocols.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents (e.g., water, ethanol, acetone, chloroform) are selected for testing.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period to facilitate dissolution.
-
Observation: The solutions are visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. For quantitative analysis, incremental amounts of the solute are added until saturation is reached.
pKa Measurement
The pKa value is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).
-
Titration Setup: A calibrated pH meter with an electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acidic solution in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Synthesis and Role in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[1] One notable application is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[4][5]
Synthetic Workflow
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. The following diagram illustrates a potential synthetic workflow.
Caption: A potential synthetic workflow for this compound.
Role in Celecoxib's Mechanism of Action
As an intermediate in the synthesis of Celecoxib, this compound contributes to the final structure of the drug, which is a selective COX-2 inhibitor. The mechanism of action of Celecoxib involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins.[6][7][8][9]
Signaling Pathway of Celecoxib
The following diagram illustrates the signaling pathway affected by Celecoxib.
Caption: The inhibitory effect of Celecoxib on the COX-2 signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
An In-depth Technical Guide to 2-[2,4-Bis(trifluoromethyl)phenyl]acetic Acid
This technical guide provides a comprehensive overview of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and chemical research. The document details its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents and other advanced materials. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Chemical and Physical Properties
2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid, with the CAS number 177952-39-5, is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1] These electron-withdrawing groups significantly influence the molecule's chemical reactivity, stability, and biological activity.[2][3] The IUPAC name for this compound is 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid.[1]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 177952-39-5 | [1][2] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |
| Molecular Weight | 272.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83 - 90 °C | [2][4] |
| Boiling Point | 235 °C | [4] |
| Density | 1.479 g/cm³ | [4] |
| Purity | ≥ 97% | [2] |
Applications in Research and Development
The unique structural features of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid make it a valuable building block in several areas of chemical and pharmaceutical development.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of bioactive molecules, particularly for drugs targeting inflammatory diseases.[2][5] The trifluoromethyl groups can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]
-
Agrochemicals : It is utilized in the formulation of herbicides and pesticides, where the trifluoromethyl groups contribute to increased efficacy.[2][5]
-
Material Science : The compound's high thermal stability and chemical resistance make it a candidate for the development of advanced polymers and coatings.[5]
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are often proprietary, general synthetic routes for related fluorinated phenylacetic acids have been described in the scientific literature and patents. A common approach involves the hydrolysis and decarboxylation of a corresponding dinitrile or cyanoacetate precursor.
A generalized experimental protocol for the synthesis of a fluorinated phenylacetic acid, adapted from methods for similar compounds, is as follows:[8][9]
Step 1: Hydrolysis of the Precursor
-
A solution of the starting material, such as an alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, is prepared in a suitable solvent.[8]
-
An aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, is added to the reaction mixture.[8]
-
The mixture is heated to reflux and stirred for several hours to facilitate hydrolysis.[8]
Step 2: Acidification and Decarboxylation
-
After cooling, the reaction mixture is acidified with a dilute strong acid, such as hydrochloric acid, which leads to the precipitation of the crude product.[8]
-
The solid is collected by filtration.[8]
-
The crude product can then be purified by recrystallization from an appropriate solvent system.
A general workflow for assessing the biological activity of a novel compound synthesized from this acid is illustrated in the diagram below.
Role in Modulating Signaling Pathways
The incorporation of trifluoromethylphenyl moieties into small molecules has been linked to a range of biological activities, including anti-inflammatory and kinase-inhibiting properties.[10] While direct experimental data on the specific signaling pathways modulated by derivatives of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are not extensively published, its application in developing anti-inflammatory drugs suggests a potential interaction with key inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10]
The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development. A hypothetical mechanism of action for a drug derived from 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid is depicted in the following diagram.
Safety and Handling
2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[1] It should be stored in a dry, well-ventilated area.[11]
Conclusion
2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is a highly versatile and valuable compound in medicinal chemistry and material science. Its unique properties, conferred by the two trifluoromethyl groups, make it an important intermediate for the synthesis of novel pharmaceuticals, particularly for inflammatory conditions, as well as for advanced agrochemicals and polymers. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.
References
- 1. This compound | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Cas 177952-39-5,this compound | lookchem [lookchem.com]
- 5. Idaho 360 History | Lincoln Exhibit | Idaho State Historical Society [lincoln.history.idaho.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 177952-39-5|this compound|BLD Pharm [bldpharm.com]
Technical Guide: 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)phenylacetic acid is a specialized organic compound recognized for its unique chemical properties imparted by two trifluoromethyl (-CF3) groups attached to the phenyl ring. These electron-withdrawing groups significantly enhance the compound's chemical stability, lipophilicity, and biological activity, making it a valuable building block and intermediate in various fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthesis protocol, and its applications, particularly in pharmaceutical and agrochemical research.[1] Its primary utility lies in serving as a key intermediate for the synthesis of bioactive molecules, including novel anti-inflammatory and analgesic therapeutic agents.[1]
Physicochemical and Compound Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 272.15 g/mol | [Chem-Impex] |
| Molecular Formula | C₁₀H₆F₆O₂ | [Chem-Impex] |
| CAS Number | 177952-39-5 | [Chem-Impex] |
| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [PubChem] |
| Appearance | White to almost white powder/crystal | [Chem-Impex] |
| Melting Point | 83 - 87 °C | [Chem-Impex] |
| Purity | ≥ 97% (Assay by titration) | [Chem-Impex] |
| InChIKey | BCHGLBXVODTIEE-UHFFFAOYSA-N | [PubChem] |
Experimental Protocols
Representative Synthesis of a Fluorinated Phenylacetic Acid Derivative
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by trained professionals. All work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2,4,5-Trifluorobenzyl Magnesium Halide (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Argon), place magnesium turnings.
-
Add a small volume of a suitable anhydrous ether solvent (e.g., diethyl ether or THF).
-
Slowly add a solution of 2,4,5-trifluorobenzyl halide (e.g., bromide or chloride) in the anhydrous ether to the flask. The reaction is often initiated with a small crystal of iodine if necessary.
-
Once the exothermic reaction begins, continue the addition of the benzyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Carboxylation to Form 2,4,5-Trifluorophenylacetic Acid
-
Cool the freshly prepared Grignard reagent in an ice-salt or dry ice/acetone bath.
-
Introduce solid carbon dioxide (dry ice), crushed into small pieces, to the reaction mixture portion-wise while stirring vigorously.
-
Continue stirring and allow the mixture to slowly warm to room temperature as the excess carbon dioxide sublimes.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.
Applications and Biological Context
This compound is a critical intermediate in the development of new chemical entities.
-
Pharmaceutical Development : The presence of trifluoromethyl groups can enhance a molecule's metabolic stability and cell membrane permeability. This compound is a precursor for synthesizing more complex molecules targeting inflammatory diseases.[1]
-
Agrochemicals : It is also used in the formulation of next-generation herbicides and pesticides, where the trifluoromethyl groups contribute to the efficacy and potency of the active ingredients.[1]
Potential Signaling Pathway Involvement
While the specific biological targets of this compound itself are not extensively characterized, molecules containing the trifluoromethylphenyl moiety are frequently investigated as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and inflammation, making it a common target in drug discovery.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
General Experimental Workflow
The development of a new bioactive compound from an intermediate like this compound follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for drug discovery and development.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements :
-
Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound stands out as a highly functionalized intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its defining trifluoromethyl groups provide a structural motif that is widely exploited to enhance the stability and biological efficacy of target molecules. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific and developmental endeavors.
References
Introduction: The Significance of the Trifluoromethylphenylacetic Acid Scaffold
An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylphenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylphenylacetic acids (TFPAs) represent a class of highly valuable synthetic building blocks in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the phenylacetic acid scaffold imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.
These characteristics have led to the widespread use of TFPA derivatives in the development of a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents. A notable application is the use of 2,4,5-trifluorophenylacetic acid as a key intermediate in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Furthermore, the foundational structure of phenylacetic acid is historically linked to the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the principal synthetic routes to TFPAs, detailed experimental protocols, and their applications in drug discovery.
Core Synthetic Strategies
The synthesis of trifluoromethylphenylacetic acids can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability. Two prevalent and robust methods are detailed below: synthesis via malonic ester condensation and synthesis via benzyl cyanide hydrolysis.
Synthesis via Malonic Ester Condensation
This pathway is a powerful method for constructing the phenylacetic acid side chain, starting from an activated aromatic compound. A common route to 2,4,5-trifluorophenylacetic acid begins with 2,4,5-trifluoronitrobenzene, which leverages the high reactivity of the fluorine atom positioned para to the nitro group for nucleophilic aromatic substitution.[2][3] The overall process involves four main stages: condensation with diethyl malonate, hydrolysis and decarboxylation of the resulting ester, reduction of the nitro group, and a final diazotization-fluorination step.[2]
A logical workflow for this multi-step synthesis is visualized below.
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,4,5-trifluorophenylacetic acid starting from 2,4,5-trifluoronitrobenzene, based on patent literature.
| Step | Starting Material | Key Reagents & Conditions | Product | Yield | Reference |
| 1. Condensation | 2,4,5-Trifluoronitrobenzene | Diethyl malonate, NaOH, DMF, 40°C, 6h | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Not isolated | [2] |
| 2. Hydrolysis & Decarboxylation | Diethyl 2,5-difluoro-4-nitrophenylmalonate | H₂O, Acetic Acid, Conc. H₂SO₄, Reflux, 24h | 2,5-Difluoro-4-nitrophenylacetic Acid | Not specified | [4] |
| 3. Reduction | 2,5-Difluoro-4-nitrophenylacetic Acid | 5% Pd/C, Isopropanol, H₂ (rt, atm), 6h | 2,5-Difluoro-4-aminophenylacetic Acid | Not specified | [3] |
| 4. Diazotization & Fluorination | 2,5-Difluoro-4-aminophenylacetic Acid | HBF₄, NaNO₂, H₂O; Heat | 2,4,5-Trifluorophenylacetic Acid | Not specified | [2][3] |
The following protocol is a representative example adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.[2][4]
Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate
-
To a four-necked flask equipped with a mechanical stirrer, add N,N-dimethylformamide (DMF, 200 mL), sodium hydroxide (7.8 g, 0.195 mol), 2,4,5-trifluoronitrobenzene (35.4 g, 0.2 mol), and diethyl malonate (30.4 g, 0.19 mol).
-
Stir the mixture at 40°C for 6 hours.
-
After cooling, add saturated brine to the reaction mixture.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a light brown oil. This crude product is typically used directly in the next step without further purification.[2]
Step 2: Hydrolysis and Decarboxylation
-
Combine the crude product from Step 1 with water (180 mL), acetic acid (220 mL), and concentrated sulfuric acid (65 mL).
-
Stir the mixture and heat to reflux for 24 hours.
-
After cooling, extract the mixture with dichloromethane (3 x 100 mL).
-
Wash the organic phase with saturated brine.
-
Adjust the pH of the organic phase to 10 with a potassium carbonate solution. Separate the aqueous phase and acidify it to pH 2 with 3 M hydrochloric acid.
-
Extract the acidified aqueous phase with dichloromethane. Wash the organic phase with saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,5-difluoro-4-nitrophenylacetic acid.[4]
(Subsequent reduction and diazotization steps would follow to complete the synthesis).
Synthesis via Benzyl Cyanide Hydrolysis
A more direct and classic approach to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This method involves the chloromethylation of a suitable trifluorobenzene precursor, followed by cyanation to form the benzyl cyanide intermediate, and subsequent hydrolysis to the final carboxylic acid.[5][6]
This table outlines the synthesis of 2,4,5-trifluorophenylacetic acid starting from 1,2,4-trifluorobenzene.
| Step | Starting Material | Key Reagents & Conditions | Product | Yield | Reference |
| 1. Chloromethylation | 1,2,4-Trifluorobenzene | Paraformaldehyde, Chlorinating Agent (e.g., HCl/ZnCl₂) | 2,4,5-Trifluorobenzyl chloride | Not specified | [5] |
| 2. Cyanation | 2,4,5-Trifluorobenzyl chloride | Sodium Cyanide (NaCN), Ionic Liquid, 70°C, 2h | 2,4,5-Trifluorobenzyl cyanide | 83.6% | [5] |
| 3. Hydrolysis | 2,4,5-Trifluorobenzyl cyanide | Sulfuric Acid, Water, Heat | 2,4,5-Trifluorophenylacetic Acid | ~80% (Typical) | [7] |
This protocol is adapted from patent literature and standard organic synthesis procedures.[5][7]
Step 1: Cyanation of 2,4,5-Trifluorobenzyl Chloride
-
In a 250 mL four-hole reaction flask, add the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (200 mL) and 2,4,5-trifluorobenzyl chloride (36.1 g, 0.2 mol).
-
With stirring, add finely pulverized solid sodium cyanide (11.3 g, 0.231 mol).
-
Heat the reaction mixture to 70°C for 2 hours.
-
Cool the mixture to room temperature. Extract the product twice with acetonitrile (100 mL portions).
-
Dry the combined extracts and purify by distillation to obtain 2,4,5-trifluorobenzyl cyanide.[5]
Step 2: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid
-
In a 5 L round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by mixing water (1150 mL) and commercial sulfuric acid (840 mL).
-
Add the 2,4,5-trifluorobenzyl cyanide (e.g., ~1 mol equivalent) to the acid solution.
-
Heat the mixture under reflux with vigorous stirring for 3-4 hours.
-
Cool the reaction slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.
-
Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent to yield pure 2,4,5-trifluorophenylacetic acid.[7]
Applications in Drug Discovery & Biological Activity
The unique physicochemical properties conferred by the trifluoromethyl group make TFPA derivatives potent modulators of biological systems. They are frequently employed as core structures or key intermediates in the synthesis of pharmaceuticals.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Many phenylacetic acid derivatives are known to function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, TFPA-derived drugs can effectively halt the inflammatory cascade. This mechanism is a primary target in the development of new anti-inflammatory and analgesic agents.
The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors.
Summary of Biological Activities
The versatility of the TFPA scaffold has been demonstrated in a wide range of biological contexts beyond inflammation. The table below highlights selected examples of TFPA derivatives and their documented biological activities.
| Compound Class / Derivative | Biological Target / Pathway | Observed Activity / Potency | Therapeutic Area | Reference |
| Naphthofuran Carboxamides | STAT3 Signaling Pathway | Inhibition of liver cancer cell growth | Anticancer | [9] |
| α-Trifluoromethyl Chalcones | Androgen-Independent Prostate Cancer Cells | Antiproliferative activity (IC₅₀ < 0.2 µM) | Anticancer | [9] |
| Aryl Acetamide Triazolopyridazines | Cryptosporidium parasite | Potent inhibition (EC₅₀ = 0.07 µM) | Anti-parasitic | [10] |
| Imidazole Derivatives | p38 MAP Kinase | Inhibitory activity (IC₅₀ = 403.57 nM) | Anti-inflammatory | [9] |
| Thioxanthone Analogues | COX-2 Enzyme | Potent inhibition (IC₅₀ = 6.5 - 27.4 nM) | Anti-inflammatory | [11] |
| Trifluoromethyl Pyrimidine Derivatives | Tobacco Mosaic Virus (TMV) | Potent antiviral activity (EC₅₀ < 127 µg/mL) | Agrochemical | [12] |
Conclusion
Trifluoromethylphenylacetic acids are indispensable tools in contemporary chemical and pharmaceutical research. Their synthesis, achievable through robust and scalable methods like the malonic ester and benzyl cyanide routes, provides access to a vast chemical space. The strategic incorporation of the CF3 group consistently yields compounds with enhanced biological performance, from potent enzyme inhibitors to effective anti-parasitic and anti-cancer agents. The detailed synthetic protocols and biological data presented in this guide serve as a foundational resource for researchers aiming to harness the remarkable potential of the TFPA scaffold in the design and development of next-generation molecules.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method 2,4,5-trifluorophenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]
- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 10. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid - Google Patents [patents.google.com]
- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 12. Arndt-Eistert Homologation | Ambeed [ambeed.com]
A Comprehensive Review of Fluorinated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This review focuses on fluorinated phenylacetic acid derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. The introduction of fluorine atoms can profoundly influence the physicochemical and biological properties of the parent phenylacetic acid scaffold, leading to enhanced metabolic stability, increased binding affinity, and altered mechanisms of action. This guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their underlying signaling pathways.
Synthesis of Fluorinated Phenylacetic Acid Derivatives
The synthesis of fluorinated phenylacetic acid derivatives can be achieved through several strategic approaches, primarily involving either the introduction of a fluorine substituent onto a pre-existing phenylacetic acid core or the construction of the phenylacetic acid moiety on a fluorinated aromatic precursor.
Common Synthetic Strategies
Several methods are employed for the synthesis of these derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Key synthetic routes include:
-
Hydrolysis of Benzyl Cyanides: This is a classical and reliable method for preparing phenylacetic acids. The synthesis of 4-fluorophenylacetic acid, for instance, can be achieved by the hydrolysis of 4-fluorobenzyl cyanide under acidic or basic conditions.
-
Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic acids from acetophenones. For example, 4-fluoroacetophenone can be converted to 4-fluorophenylacetic acid.[1]
-
Diazotization-Addition Reaction: This method can be used to prepare fluorophenylacetic acids from fluoroanilines. For example, 4-fluoroaniline can be converted to 4-fluorophenylacetic acid through a diazotization reaction followed by addition to vinylidene chloride and subsequent hydrolysis.[2]
-
Palladium-Catalyzed Carbonylation: This is an efficient method for introducing the carboxylic acid group. It can be applied to fluorinated benzyl halides.
-
From Fluorinated Precursors: Alternatively, fluorinated phenylacetic acids can be prepared from corresponding fluorinated aromatic compounds. For instance, 2,4,5-trifluorophenylacetic acid is a key intermediate for certain therapeutic agents and can be synthesized from 1-bromo-2,4,5-trifluorobenzene by copper-catalyzed coupling with diethyl malonate, followed by hydrolysis and decarboxylation.[3] Another approach involves the reduction of the corresponding mandelic acids.[4][5]
Detailed Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[4]
This two-step process involves the preparation of 2,4,5-trifluoromandelic acid followed by its reduction.
Step 1: Synthesis of 2,4,5-Trifluoromandelic Acid
-
Suspend aluminum trichloride (200 g) in 1,2,4-trifluorobenzene (100 g) under an inert atmosphere.
-
Heat the mixture to 60°C.
-
Add dichloroacetyl chloride (167 g) dropwise.
-
Monitor the reaction completion by gas chromatography (GC).
-
Cool the mixture to room temperature and add methylene chloride and water.
-
Separate the layers and concentrate the organic layer in a vacuum.
-
Add the resulting raw material dropwise to a mixture of water (900 mL) and sodium hydroxide (90 g) at 60°C.
-
After reaction completion, cool the mixture to room temperature, filter, and acidify with concentrated hydrochloric acid to a pH of 1.
-
Cool the resulting suspension to 0°C and filter to isolate the 2,4,5-trifluoromandelic acid as a white solid.
Step 2: Reduction to 2,4,5-Trifluorophenylacetic Acid
-
Suspend 2-(2,4,5-trifluorophenyl)-2-chloroacetic acid (1 g) in water (20 mL).
-
Add triethylamine (2.7 g), formic acid (0.8 g), and 10% palladium on charcoal (1 g, 50% water).
-
Heat the mixture to 80°C.
-
Monitor the reaction for completion.
-
Cool the mixture to room temperature and filter off the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Isolate the product by filtration to yield 2,4,5-trifluorophenylacetic acid as a white solid.
Biological Activities and Therapeutic Applications
Fluorinated phenylacetic acid derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Several studies have demonstrated the potential of fluorinated phenylacetic acid derivatives as anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [6] |
Experimental Protocol: In Vitro Cytotoxicity MTS Assay [6]
-
Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
Neurological and Psychiatric Applications
Fluorinated phenylacetic acid derivatives have shown promise as modulators of key neurotransmitter receptors, such as GABA-A and NMDA receptors, suggesting their potential use as hypnotic and anxiolytic agents.
Quantitative Data on GABA-A Receptor Binding
| Compound | GABA-A Binding (50 µmol) (% Inhibition ± SD) | Reference |
| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate | 69.1 ± 4.2 | [4] |
| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate | 67.7 ± 3.2 | [4] |
| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate | 87.2 ± 5.7 | [4] |
| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxyphenyl)acetate | 90.5 ± 6.9 | [4] |
Experimental Protocol: GABA-A Receptor Binding Assay
A common method to assess the interaction of compounds with the GABA-A receptor is through radioligand binding assays.
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cerebellum, which is rich in α1-containing GABA-A receptors).
-
Binding Assay: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) in the presence and absence of the test compounds (fluorinated phenylacetic acid derivatives) at various concentrations.
-
Incubation and Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate their inhibitory constants (Ki) or IC50 values.[7]
Antimicrobial Activity
The phenylacetic acid catabolic (paa) pathway in bacteria presents a potential target for antimicrobial agents. Fluorinated phenylacetic acid derivatives, such as 4-fluoro-phenylacetic acid, can interfere with this pathway, leading to increased susceptibility to antibiotics and oxidative stress.
Quantitative Data on Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio harveyi | 100 | [1] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio harveyi | 100 | [1] |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [1] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the target bacterial strain (e.g., Acinetobacter baumannii, Vibrio species) in a suitable broth medium overnight.
-
Serial Dilutions: Prepare a series of twofold dilutions of the fluorinated phenylacetic acid derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships (SAR)
The position and number of fluorine substituents on the phenyl ring, as well as the nature of other functional groups, play a crucial role in determining the biological activity of these derivatives.
-
Impact of Fluorine Position: The position of the fluorine atom can significantly affect the compound's electronic properties and its ability to interact with biological targets. For example, in a series of anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the N-phenyl ring enhanced cytotoxic effects.[6]
-
Enhancement of Potency: The introduction of fluorine can lead to a dramatic increase in potency. Strategic fluorination can pre-organize the molecule into a conformation that is more favorable for binding to its target.
-
Metabolic Stability: Fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the drug.[8] For instance, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated parent compounds, respectively.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which fluorinated phenylacetic acid derivatives exert their biological effects is crucial for their rational design and development.
Modulation of the Bacterial paa Operon
In bacteria like Acinetobacter baumannii, the paa operon is involved in the catabolism of phenylacetic acid. Under antibiotic stress, the expression of this operon is upregulated. Non-metabolizable derivatives like 4-fluoro-phenylacetic acid can interfere with this stress response. The paa operon is regulated by the PaaX repressor, with phenylacetyl-CoA acting as the inducer.[2][9][10]
References
- 1. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 3. US20040068141A1 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
In-Depth Technical Guide to the Safety and Hazards of 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 2,4-Bis(trifluoromethyl)phenylacetic acid (CAS RN: 177952-39-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information to assist researchers, scientists, and drug development professionals in its safe handling and use.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[1] |
Toxicological Data
Table 2: Summary of Toxicological Data
| Toxicity Endpoint | Result | Remarks |
| Acute Oral Toxicity | No data available | |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | |
| Skin Corrosion/Irritation | Category 2 (Irritant)[1] | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 (Irritant)[1] | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation is listed for a similar compound but not consistently for the target compound. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications for skin and eye irritation are likely based on standard OECD guidelines, but specific study reports have not been identified.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize risk of exposure.
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation |
| Ventilation | Use in a well-ventilated area. A local exhaust ventilation system is recommended.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a face shield if necessary.[1] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release and Firefighting Measures
Accidental Release:
In the event of a spill, personnel should wear appropriate protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Firefighting:
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.
Visualized Workflows and Logical Relationships
Signaling Pathways and Mechanism of Action
There is no publicly available information on the specific signaling pathways or the precise mechanism of action by which this compound causes skin and eye irritation. As an acidic compound, the irritation is likely due to its corrosive nature on a cellular level, but further research is required to elucidate the exact biological pathways involved.
Conclusion
This compound is a hazardous chemical that causes skin and serious eye irritation. While detailed toxicological data is limited, the available information necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of comprehensive data, a cautious approach is recommended for all applications involving this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet before use.
References
An In-depth Technical Guide to the Properties of Trifluoromethyl Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of trifluoromethyl phenylacetic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group imparts unique physicochemical and biological characteristics that make these molecules valuable building blocks in drug design and development.
Core Physicochemical Properties
The position of the trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid. These properties are crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The trifluoromethyl group is highly electronegative, which can affect the acidity of the carboxylic acid and the overall lipophilicity of the molecule.[1]
Below is a summary of the key physicochemical properties for the ortho-, meta-, and para-isomers of trifluoromethyl phenylacetic acid.
| Property | 2-(Trifluoromethyl)phenylacetic acid | 3-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenylacetic acid |
| CAS Number | 3038-48-0 | 351-35-9 | 32857-62-8 |
| Molecular Formula | C₉H₇F₃O₂ | C₉H₇F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol | 204.15 g/mol | 204.15 g/mol |
| Melting Point | 100-104 °C | 76-79 °C | 82-85 °C |
| Boiling Point | Not available | 238 °C at 775 Torr | Not available |
| pKa (Predicted) | Not available | 4.14 ± 0.10 | Not available |
Synthesis of Trifluoromethyl Phenylacetic Acids
Trifluoromethyl phenylacetic acids are synthetic compounds not found in nature. Various synthetic routes have been developed for their preparation, often starting from the corresponding trifluoromethyl-substituted benzene derivatives. A general and adaptable synthetic workflow is outlined below.
General Synthetic Workflow
A common strategy for the synthesis of trifluoromethyl phenylacetic acids involves the conversion of a trifluoromethyl-substituted aromatic compound into the corresponding phenylacetic acid. This can be achieved through several multi-step sequences. One such sequence is the conversion of a trifluoromethyl-substituted mandelic acid to the desired phenylacetic acid.
Caption: General workflow for synthesizing trifluoromethyl phenylacetic acids.
Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[2]
This protocol provides a representative example of the synthesis of a trifluorinated phenylacetic acid derivative.
Materials:
-
2,4,5-Trifluoromandelic acid
-
Phosphorous acid (H₃PO₃)
-
Sodium iodide (NaI)
-
Methanesulfonic acid (MSA)
-
Methyl tert-butyl ether (MTBE)
-
Toluene
-
Water
Procedure:
-
A 100 mL flask is charged with 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of H₃PO₃ (6 equivalents), 0.73 g of NaI (0.1 equivalents), and 0.47 g of MSA (0.10 equivalents).[2]
-
The resulting mixture is stirred at 95-105°C for 24 hours. The reaction progress is monitored by HPLC until the conversion of the starting material is greater than 99%.[2]
-
Once the reaction is complete, the mixture is cooled to room temperature.[2]
-
20 mL of methyl tert-butyl ether is added, followed by 20 mL of water. The mixture is stirred for 5 minutes.[2]
-
The organic layer is separated. The aqueous layer is extracted with an additional 10 mL of methyl tert-butyl ether.[2]
-
The organic layers are combined and concentrated under vacuum at 35°C to yield crude 2,4,5-trifluorophenylacetic acid.[2]
-
The crude product is recrystallized from toluene to obtain pure 2,4,5-trifluorophenylacetic acid as white crystals.[2]
Biological Activities and Mechanism of Action
Derivatives of trifluoromethyl phenylacetic acid are primarily recognized for their activity as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.
Inhibition of Cyclooxygenase (COX)
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
A notable example is triflusal, a 4-trifluoromethyl derivative of salicylic acid. Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[3]
| Compound | Target | IC₅₀ (mM) |
| Triflusal | COX-2 mediated PGE2 production in human blood | 0.16 |
| Aspirin | COX-2 mediated PGE2 production in human blood | 0.18 |
| HTB (metabolite of Triflusal) | COX-2 mediated PGE2 production in human blood | 0.39 |
| Sodium Salicylate | COX-2 mediated PGE2 production in human blood | >10 |
Data from[3]
Interestingly, while both triflusal and aspirin inhibit the purified COX-2 enzyme, HTB does not. Instead, HTB and triflusal inhibit the expression of the COX-2 protein.[3] This suggests a dual mechanism of action for triflusal.
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The inhibition of COX enzymes by trifluoromethyl phenylacetic acid derivatives interrupts the conversion of arachidonic acid to prostaglandins. This is a critical pathway in the inflammatory response.
Caption: Inhibition of the cyclooxygenase pathway by trifluoromethyl phenylacetic acids.
COX-Independent Mechanisms
Some fluorinated NSAIDs, such as flufenamic acid, which contains a trifluoromethylphenyl group, exhibit anti-inflammatory effects that are independent of COX inhibition. These compounds have been shown to modulate the activity of various ion channels and inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This suggests that trifluoromethyl phenylacetic acids and their derivatives may have a broader range of biological targets than initially understood.
Pharmacokinetics and ADME Properties
The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a common strategy in drug design to enhance the metabolic stability and lipophilicity of a molecule.[4] This can lead to improved pharmacokinetic properties, including increased oral bioavailability and a longer half-life.
Fluorination can significantly impact several ADME parameters:
-
Permeability: The increased lipophilicity can improve a compound's ability to cross cell membranes.
-
Solubility: While increasing lipophilicity can sometimes decrease aqueous solubility, strategic placement of fluorine atoms can in some cases improve it.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can reduce the rate of drug metabolism and prolong its therapeutic effect.
-
Clearance: Improved metabolic stability often leads to lower in vivo clearance.
Applications
Trifluoromethyl phenylacetic acids and their derivatives are versatile intermediates with applications in several key areas:
-
Pharmaceuticals: They are key building blocks for the synthesis of various active pharmaceutical ingredients (APIs), most notably NSAIDs for the treatment of pain and inflammation.[6][7] They have also been used in the development of kinase inhibitors.[1]
-
Agrochemicals: These compounds are used in the formulation of herbicides and fungicides, where the trifluoromethyl group can enhance the efficacy and stability of the active ingredients.[6][7]
-
Material Science: The unique electronic properties imparted by the trifluoromethyl group make these compounds of interest in the development of advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]
- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Bis(trifluoromethyl)phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bis(trifluoromethyl)phenyl moiety into molecular scaffolds has emerged as a powerful strategy in modern drug discovery. This structural motif significantly enhances the pharmacological properties of compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the diverse biological activities of bis(trifluoromethyl)phenyl compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are provided to support further research and development in this promising area.
Anticancer Activity
Bis(trifluoromethyl)phenyl derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.
One notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and prevent colony formation in a concentration-dependent manner.[1] The primary mechanism of action for NHDC involves the activation of Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn inhibits the STAT3 signaling pathway, a key regulator of tumor growth.[1] In vivo studies have corroborated these findings, showing that NHDC can effectively prevent liver tumor growth.[1]
Another class of compounds, α-trifluoromethyl chalcones , have been identified as potent antiproliferative agents against androgen-independent prostate cancer cell lines, with some exhibiting IC50 values below 0.2 μM.[1] These compounds appear to induce cell cycle arrest in the sub-G1 and G2/M phases.[1]
Furthermore, the FDA-approved drug Selinexor , which contains a bis(trifluoromethyl)phenyl group, functions as a selective inhibitor of nuclear export (SINE).[2] It works by covalently binding to the CRM1 (Exportin 1 or XPO1) protein, leading to the nuclear retention of tumor suppressor proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data: Anticancer Activity
| Compound/Class | Cell Line(s) | Activity Metric | Value | Reference(s) |
| α-Trifluoromethyl chalcones | Androgen-independent prostate cancer | IC50 | < 0.2 µM | [1] |
| Bis(aryl ether) macrocycles with trifluoromethyl substituent | PC-3 (prostate), MCF-7 (breast) | IC50 | < 13 µM | [3] |
Signaling Pathway: NHDC-Mediated Inhibition of STAT3
Signaling Pathway: Selinexor Mechanism of Action
Antimicrobial Activity
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][4][5] These compounds exhibit low minimum inhibitory concentration (MIC) values, with some being as low as 0.25 µg/mL.[1][5] Notably, these derivatives have also shown efficacy against MRSA persisters and biofilms, which are notoriously difficult to eradicate.[5][6] The broad mechanism of action appears to target multiple aspects of bacterial cell function, which may reduce the likelihood of resistance development.[1]
Quantitative Data: Antimicrobial Activity
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference(s) |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | [1][5] |
| Phenyl-substituted pyrazole derivative (1) | Various bacteria | MIC | As low as 2 µg/mL | [4][7] |
| 4-Isopropyl aniline pyrazole derivative (2) | S. aureus, S. epidermidis, Enterococci, B. subtilis | MIC | 1 to 2 µg/mL | [4] |
| Phenoxy-substituted pyrazole derivative | Various bacterial strains | MIC | 1 µg/mL | [4] |
| Pyrazole derivatives 11, 28, and 29 | S. aureus biofilms | MBEC | As low as 1 µg/mL | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of bis(trifluoromethyl)phenyl compounds is an active area of research. Novel imidazole derivatives containing this moiety have been synthesized and evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1] One such compound, designated AA6, demonstrated considerable p38 kinase inhibitory activity with an IC50 value of 403.57 nM.[1]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | Activity Metric | Value | Reference(s) |
| AA6 (imidazole derivative) | p38 MAP kinase | IC50 | 403.57 nM | [1] |
Enzyme Inhibition
Beyond kinases, bis(trifluoromethyl)phenyl compounds have been investigated as inhibitors of other enzyme classes.
Cholinesterase Inhibition
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of dementia.[8] The IC50 values for these compounds ranged from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE.[8] Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) was the most potent inhibitor of both cholinesterases.[8]
Steroid 5α-Reductase Type-1 (SRD5A1) Inhibition
Bis(trifluoromethyl)-substituted phenyl ferulate derivatives have shown promise as nonsteroidal inhibitors of SRD5A1, an enzyme implicated in androgen-related conditions.[9] Compounds 10a, 10b, and 10c exhibited potent SRD5A1 inhibition with IC50 values of 8.50, 10.06, and 8.05 µM, respectively.[9] Compound 10a was also found to suppress SRD5A1 protein expression.[9]
Quantitative Data: Enzyme Inhibition
| Compound/Class | Target Enzyme | Activity Metric | Value | Reference(s) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Acetylcholinesterase (AChE) | IC50 | 18.2 - 196.6 µM | [8] |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Butyrylcholinesterase (BuChE) | IC50 | 9.2 - 196.2 µM | [8] |
| Bis(trifluoromethyl)phenyl ferulate 10a | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 8.50 µM | [9] |
| Bis(trifluoromethyl)phenyl ferulate 10b | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 10.06 µM | [9] |
| Bis(trifluoromethyl)phenyl ferulate 10c | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 8.05 µM | [9] |
Receptor Modulation
Progesterone Receptor (PR) Antagonism
B-(trifluoromethyl)phenyl phosphine-borane derivatives have been designed and synthesized as novel progesterone receptor (PR) antagonists.[10] Among these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was the most potent, with an IC50 value of 0.54 μM.[10]
Transient Receptor Potential A1 (TRPA1) Antagonism
A high-throughput screening campaign identified 5-(2-chlorophenyl)indazole as a TRPA1 antagonist (IC50 = 1.23 µM).[11] Optimization of this scaffold, including the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the identification of compound 31, a potent and selective TRPA1 antagonist with an IC50 of 0.015 µM.[11]
Quantitative Data: Receptor Modulation
| Compound/Class | Target Receptor | Activity Metric | Value | Reference(s) |
| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane | Progesterone Receptor (PR) | IC50 | 0.54 µM | [10] |
| 5-(2-chlorophenyl)indazole (4) | Transient Receptor Potential A1 (TRPA1) | IC50 | 1.23 µM | [11] |
| Compound 31 | Transient Receptor Potential A1 (TRPA1) | IC50 | 0.015 µM | [11] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic or anti-proliferative effects of bis(trifluoromethyl)phenyl compounds on cancer cell lines and calculate the IC50 value.[2]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bis(trifluoromethyl)phenyl compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader[2]
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a final concentration of 5,000-10,000 cells/100 µL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[2]
-
Compound Treatment: After allowing cells to attach overnight, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control wells (e.g., DMSO).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[2]
-
-
Data Analysis: Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[2]
Experimental Workflow: Cell-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented, starting from commercially available 2,4-bis(trifluoromethyl)benzyl halides. The first route involves a nucleophilic substitution to form the corresponding nitrile, followed by hydrolysis. The second route utilizes the formation of a Grignard reagent and subsequent carboxylation. These protocols are designed to be robust and scalable for laboratory and potential pilot-plant applications.
Introduction
This compound is a substituted phenylacetic acid derivative containing two trifluoromethyl groups on the aromatic ring. These electron-withdrawing groups can significantly influence the physicochemical and biological properties of molecules, making this compound a key building block in medicinal chemistry and materials science. Its structural motifs are found in various bioactive compounds, and its use as an intermediate allows for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into larger, more complex molecules. This application note details two reliable methods for its preparation.
Synthetic Routes
Two plausible and effective synthetic pathways for the preparation of this compound are outlined below.
Route 1: From 2,4-Bis(trifluoromethyl)benzyl Bromide via Nitrile Hydrolysis
This two-step synthesis begins with the cyanation of 2,4-bis(trifluoromethyl)benzyl bromide to form 2,4-bis(trifluoromethyl)phenylacetonitrile, which is then hydrolyzed to the target carboxylic acid.
Diagram of Reaction Pathway (Route 1)
Advancements in Pharmaceutical Development: Detailed Application Notes and Protocols
In the rapidly evolving landscape of pharmaceutical development, several technologies have emerged as cornerstones for accelerating the discovery and development of novel therapeutics. These innovative approaches offer unprecedented precision and predictability, from the initial stages of target identification to preclinical safety assessment. This document provides detailed application notes and protocols for four key technologies that are revolutionizing the pharmaceutical industry: Antibody-Drug Conjugates (ADCs), Proteomics-based biomarker discovery, CRISPR-Cas9 for drug target validation, and Organ-on-a-Chip for predictive toxicology.
These notes are intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical methodologies to apply these powerful tools in a laboratory setting.
Application Note 1: Quantifying Antibody-Drug Conjugate (ADC) Internalization by Flow Cytometry
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] The therapeutic efficacy of an ADC is critically dependent on its internalization into target cancer cells following binding to a cell-surface antigen.[2] This process facilitates the release of the cytotoxic agent inside the cell, leading to cell death.[2] Therefore, accurately quantifying the rate and extent of ADC internalization is a crucial step in the selection and optimization of ADC candidates. Flow cytometry is a high-throughput method that allows for the quantitative analysis of ADC internalization at the single-cell level, providing key data to guide the development of effective ADC therapies.[3]
Experimental Protocol:
Objective: To quantify the internalization of a fluorescently labeled ADC into a target cancer cell line over time.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
ADC directly conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Non-labeled parental antibody (for control)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the target cancer cell line to ~80% confluency under standard conditions (37°C, 5% CO2).
-
Cell Preparation:
-
Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in culture medium.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a final concentration of 10 nM.
-
For a negative control, incubate cells with the non-labeled parental antibody.
-
Incubate the cells at 37°C to allow for internalization. For a time-course experiment, take aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
To distinguish between surface-bound and internalized ADC, a parallel incubation can be performed at 4°C, where internalization is inhibited.
-
-
Stopping Internalization and Staining:
-
At each time point, transfer an aliquot of the cell suspension to a microcentrifuge tube and place it on ice to stop internalization.
-
Wash the cells twice with cold PBS to remove unbound ADC.
-
Resuspend the cells in PBS containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Collect at least 10,000 events for each sample.
-
-
Data Analysis:
-
Gate on the live cell population using the viability dye.
-
Calculate the geometric mean fluorescence intensity (MFI) for the live cell population at each time point.
-
The percentage of internalization can be calculated using the MFI of samples incubated at 37°C relative to those kept at 4°C.[4]
-
Data Presentation:
Table 1: Time-Course of ADC Internalization in SK-BR-3 Cells
| Time Point (minutes) | Mean Fluorescence Intensity (MFI) at 37°C | Mean Fluorescence Intensity (MFI) at 4°C | % Internalization |
| 0 | 150 | 145 | 3.4% |
| 30 | 850 | 155 | 81.8% |
| 60 | 1800 | 160 | 91.1% |
| 120 | 3500 | 158 | 95.5% |
| 240 | 5200 | 162 | 96.9% |
Note: Data are representative. % Internalization = (1 - (MFI at 4°C / MFI at 37°C)) x 100.
Visualization of ADC Internalization Pathway:
Application Note 2: Quantitative Proteomics for Cancer Biomarker Discovery using LC-MS/MS
Introduction: The identification of robust biomarkers is essential for early cancer diagnosis, prognosis, and the development of targeted therapies.[5] Proteomics, the large-scale study of proteins, provides a direct snapshot of the functional state of a cell or tissue.[6] Mass spectrometry (MS)-based quantitative proteomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a powerful tool for identifying differentially expressed proteins between cancerous and normal tissues, revealing potential biomarker candidates.[6][7] This application note describes a workflow for the discovery of cancer biomarkers in plasma samples using an integrated quantitative proteomics approach.[8][9]
Experimental Protocol:
Objective: To identify and quantify differentially expressed proteins in plasma samples from cancer patients versus healthy controls.
Materials:
-
Plasma samples from cancer patients and healthy controls
-
High-abundance protein depletion kit
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Q Exactive HF)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Deplete high-abundance proteins (e.g., albumin, IgG) using an immunoaffinity-based depletion kit according to the manufacturer's protocol.
-
-
Protein Digestion:
-
Denature the proteins in the depleted plasma with 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA.
-
Desalt the peptides using C18 columns. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) method.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein across all samples.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly different expression levels between the cancer and control groups.
-
Data Presentation:
Table 2: Top Differentially Expressed Proteins in Cancer Patient Plasma
| Protein ID | Gene Name | Log2 Fold Change (Cancer vs. Control) | p-value |
| P02768 | ALB | -1.5 | 0.001 |
| P01023 | A2M | 2.1 | 0.005 |
| P00734 | FGA | 3.5 | <0.001 |
| P19823 | S100A8 | 4.2 | <0.001 |
| P02753 | RETN | 2.8 | 0.002 |
Note: Data are representative and show a selection of hypothetical up- and down-regulated proteins.
Visualization of Proteomics Workflow:
Application Note 3: CRISPR-Cas9 Mediated Drug Target Validation
Introduction: A critical step in drug development is validating that a small molecule inhibitor directly engages its intended target.[10] CRISPR-Cas9 genome-editing technology provides a powerful method for target validation by creating a cellular model that phenocopies the effect of potent and specific target inhibition. By comparing the cellular phenotype of a gene-knockout cell line to that of wild-type cells treated with an inhibitor, researchers can gain strong evidence of on-target activity.[10] This application note details a protocol for using CRISPR-Cas9 to validate the target engagement of a hypothetical inhibitor, Pcsk9-IN-12, in a human hepatocyte cell line.
Experimental Protocol:
Objective: To validate the on-target activity of a PCSK9 inhibitor by comparing its effect on LDLR levels in wild-type versus PCSK9 knockout HepG2 cells.
Materials:
-
Human hepatocellular carcinoma cell line (HepG2)
-
CRISPR-Cas9 system components (Cas9 nuclease and a specific guide RNA targeting the PCSK9 gene)
-
Lipofectamine for transfection
-
Puromycin for selection (if using a plasmid with a resistance marker)
-
Pcsk9-IN-12 inhibitor
-
Lysis buffer
-
Antibodies: anti-PCSK9, anti-LDLR, and anti-beta-actin
-
Western blot reagents and equipment
Procedure:
-
Generation of PCSK9 Knockout Cell Line:
-
Design and synthesize a guide RNA (gRNA) targeting a critical exon of the PCSK9 gene.
-
Co-transfect HepG2 cells with plasmids encoding Cas9 nuclease and the PCSK9-specific gRNA using lipofectamine.
-
Select transfected cells using puromycin.
-
Isolate single-cell clones and expand them.
-
Screen the clones for PCSK9 knockout by Western blot analysis of cell lysates.
-
-
Inhibitor Treatment:
-
Plate wild-type (WT) and validated PCSK9 knockout (KO) HepG2 cells in 6-well plates.
-
Treat the WT cells with increasing concentrations of Pcsk9-IN-12 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Treat the PCSK9 KO cells with the vehicle control.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PCSK9, LDLR, and beta-actin (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LDLR and PCSK9 band intensities to the beta-actin loading control.
-
Compare the LDLR levels in inhibitor-treated WT cells to the levels in untreated WT and PCSK9 KO cells.
-
Data Presentation:
Table 3: Effect of Pcsk9-IN-12 on Secreted PCSK9 Levels in Wild-Type HepG2 Cells
| Pcsk9-IN-12 Concentration (nM) | Secreted PCSK9 Level (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 52% |
| 100 | 15% |
| 1000 | 5% |
Note: Data are representative. IC50 for PCSK9 inhibition can be calculated from this dose-response curve.
Table 4: Comparison of LDLR Protein Levels in Wild-Type and PCSK9 KO Cells with Inhibitor Treatment
| Cell Type | Treatment | Relative LDLR Protein Level |
| Wild-Type HepG2 | Vehicle | 1.0 |
| Wild-Type HepG2 | 100 nM Pcsk9-IN-12 | 3.5 |
| PCSK9 KO HepG2 | Vehicle | 3.8 |
Note: Data are representative. A similar increase in LDLR levels in inhibitor-treated WT cells and untreated KO cells indicates on-target activity.
Application Note 4: Predicting Drug-Induced Liver Injury (DILI) with a Human Liver-Chip
Introduction: Drug-induced liver injury (DILI) is a major cause of clinical trial failures and post-market drug withdrawal.[5][6] Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human hepatotoxicity. Organ-on-a-Chip technology, specifically the Liver-Chip, has emerged as a powerful tool that recapitulates the microarchitecture and function of the human liver, offering a more predictive in vitro model for toxicology assessment.[1][6] This application note describes a protocol for assessing the DILI potential of various compounds using a human Liver-Chip.
Experimental Protocol:
Objective: To assess the hepatotoxicity of a panel of drugs by measuring changes in liver-specific biomarkers in a human Liver-Chip model.
Materials:
-
Human Liver-Chips (e.g., from Emulate, Inc.) containing primary human hepatocytes, liver sinusoidal endothelial cells, Kupffer cells, and stellate cells.[6]
-
Perfusion medium and supplements.
-
Test compounds (e.g., Acetaminophen, Bosentan, Tolcapone).
-
ELISA kits for human albumin and Alanine Aminotransferase (ALT).
-
Cell viability assay reagents (e.g., CellTiter-Glo).
Procedure:
-
Chip Seeding and Culture:
-
Seed the different liver cell types into the two microfluidic channels of the Liver-Chip according to the manufacturer's protocol.[6]
-
Culture the chips under continuous perfusion for 5-7 days to allow for tissue maturation and stabilization of liver functions (e.g., albumin production).
-
-
Compound Dosing:
-
Prepare a range of concentrations for each test compound in the perfusion medium. The concentrations should bracket the known human plasma Cmax.
-
Introduce the compound-containing medium into the perfusion system and expose the Liver-Chips for a defined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Daily Effluent Collection: Collect the effluent from the chips daily to measure secreted biomarkers.
-
Albumin Measurement: Quantify the daily production of albumin using an ELISA kit as a measure of hepatocyte function.
-
ALT Measurement: Measure the release of ALT into the effluent using an ELISA kit as an indicator of hepatocellular injury.
-
Cell Viability: At the end of the experiment, lyse the cells in the chip and measure ATP levels using a luminescent cell viability assay to determine cytotoxicity.
-
-
Data Analysis:
-
Plot the daily albumin production and ALT release over the course of the experiment for each compound concentration.
-
Calculate the IC50 value for the reduction in albumin production and the EC50 for the increase in ALT release.
-
Determine the IC50 for cytotoxicity from the end-point viability assay.
-
Compare the toxic concentrations to the human Cmax to assess the DILI risk.
-
Data Presentation:
Table 5: Hepatotoxicity Assessment of 12 DILI-Associated Drugs in a Human Liver Organoid Screening Platform
| Compound | IC50 (µM) |
| Acetaminophen | 8.5 |
| Bosentan | 2.2 |
| Chlorpromazine | 0.4 |
| Cyclosporine A | 0.9 |
| Diclofenac | 1.5 |
| Erythromycin | 12.3 |
| Fialuridine (FIAU) | 0.02 |
| Ketoconazole | 0.7 |
| Nefazodone | 0.3 |
| Tacrine | 1.1 |
| Tolcapone | 0.6 |
| Troglitazone | 0.5 |
Note: This table presents representative IC50 values for cell viability loss from a high-throughput screening of human liver organoids with known DILI-associated drugs, demonstrating the utility of such platforms for hepatotoxicity risk assessment.[3]
Table 6: Predictive Performance of the Human Liver-Chip for DILI
| Metric | Performance |
| True Positives | 13 |
| True Negatives | 3 |
| False Positives | 0 |
| False Negatives | 2 |
| Sensitivity | 87% |
| Specificity | 100% |
Note: This table summarizes the performance of the Liver-Chip in predicting DILI for a blinded set of 27 drugs, demonstrating high sensitivity and specificity.
References
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. A Human Liver Organoid Screening Platform for DILI Risk Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. emulatebio.com [emulatebio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Performance assessment and economic analysis of a human Liver-Chip for predictive toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzofuran Intermediates in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzofuran as a versatile intermediate in medicinal chemistry. The benzofuran scaffold is a prominent heterocyclic core structure found in numerous biologically active compounds and serves as a valuable building block for the development of novel therapeutic agents.[1][2] This guide covers its application in the synthesis of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental methodologies, and mechanistic insights.
Introduction to Benzofuran as a Privileged Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is considered a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The rigid, planar structure of the benzofuran ring system provides a robust scaffold for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets.
Application in Anticancer Drug Discovery
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, presented as half-maximal inhibitory concentration (IC50) values.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aroylbenzofurans | (5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanone | Molt/4 (Leukemia) | <1 | [1] |
| (5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanone | CEM (Leukemia) | <1 | [1] | |
| (5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanone | HeLa (Cervical Carcinoma) | <1 | [1] | |
| Benzofuran-Chalcone Hybrids | Derivative 3 | HCT-116 (Colon Carcinoma) | 1.71 | [5] |
| Derivative 3 | HT-29 (Colon Carcinoma) | 7.76 | [5] | |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [6] |
| Compound 5 (Fluorinated) | Not Specified | 0.43 | [6] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [6] |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [6] | |
| Benzofuran-LSD1 Inhibitors | Compound 17i | H460 (Lung Cancer) | 2.06 | [7] |
| Compound 17i | MCF-7 (Breast Cancer) | 2.90 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Benzofuran derivatives
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Anticancer Activity
Benzofuran derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Some benzofuran-chalcone hybrids have been identified as potent inhibitors of VEGFR-2.
mTOR Signaling Pathway:
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR pathway is common in many cancers.
Application in Antimicrobial Drug Discovery
Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives
The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives, presented as minimum inhibitory concentration (MIC) values.
| Compound Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran Ketoximes | Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [10] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [10] | |
| Hydroxylated Benzofurans | Compound 15 | Various bacterial strains | 0.78-3.12 | [2] |
| Compound 16 | Various bacterial strains | 0.78-3.12 | [2] | |
| Benzofuran-Pyrazole Hybrids | Compound 9 | E. coli | 2.50 | [11] |
| Compound 10 | S. aureus | 5.20 | [11] | |
| 5-Nitrobenzofuran Derivatives | Compound 6h | E. coli | - | [12] |
| Compound 6h | S. aureus | - | [12] |
Note: Some references did not provide specific MIC values but indicated significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Benzofuran derivatives
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzofuran derivatives in the appropriate broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye or a microplate reader.
Mechanism of Antimicrobial Action
One of the key mechanisms of action for antimicrobial benzofuran derivatives is the inhibition of bacterial DNA gyrase.
DNA Gyrase Inhibition:
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for the survival of bacteria.[2] Benzofuran-pyrazole hybrids have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[2]
References
- 1. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzofuran–pyrazole-based compounds as promising antimicrobial agents: design, synthesis, DNA gyrase B inhibition, and in silico studies | Poster Board #466 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of novel agrochemicals. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring imparts unique properties to the molecule, such as increased metabolic stability, lipophilicity, and enhanced biological activity. These characteristics make it an attractive starting material for the development of potent and effective herbicides, insecticides, and fungicides.[1] While specific commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its application in the discovery and optimization of new active ingredients is a key area of research.
This document provides a detailed protocol for the synthesis of a hypothetical, yet representative, amide-based herbicide, herein named "Gemini-Herbicide," using this compound as the starting material. The protocols and data presented are based on established chemical principles and analogous reactions reported in the scientific literature.
Data Presentation
Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₁₀H₆F₆O₂ | 272.15 | Starting Material | |
| N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide) | (Structure to be generated based on reaction) | C₁₂H₁₁F₆NO | 299.21 | Hypothetical Herbicide (Product) |
| Ethylamine (70% in water) | C₂H₇N | 45.08 | Reactant | |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent |
Representative Quantitative Data for the Synthesis of Gemini-Herbicide
| Parameter | Value |
| Starting Material Mass | 2.72 g (10 mmol) |
| Yield of Acyl Chloride | ~95% (assumed) |
| Yield of Gemini-Herbicide | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide)
This protocol describes a two-step synthesis involving the formation of an acyl chloride followed by amidation.
Step 1: Synthesis of 2-(2,4-bis(trifluoromethyl)phenyl)acetyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(2,4-bis(trifluoromethyl)phenyl)acetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.
Step 2: Synthesis of N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide)
Materials:
-
2-(2,4-Bis(trifluoromethyl)phenyl)acetyl chloride (from Step 1)
-
Ethylamine (70% solution in water)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath (0°C).
-
In a separate beaker, dilute ethylamine (2.2 eq) with DCM.
-
Slowly add the diluted ethylamine solution to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide.
Proposed Mode of Action and Signaling Pathway
Many herbicides with a phenylacetamide core structure are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of plant waxes, cutin, and suberin, which are crucial for preventing water loss and protecting against environmental stresses.
Proposed Mechanism: Gemini-Herbicide is hypothesized to act as an inhibitor of VLCFA elongase enzymes. This inhibition disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to a cascade of physiological effects that ultimately result in weed death.
Signaling Pathway Diagram
Caption: Proposed mode of action for Gemini-Herbicide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Gemini-Herbicide.
References
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2,4-Bis(trifluoromethyl)phenylacetic acid and its derivatives, particularly in the context of developing anti-inflammatory agents. This document includes detailed protocols for relevant biological assays, a proposed synthetic route for a key intermediate, and a summary of relevant quantitative data.
Introduction
This compound is a fluorinated organic compound with significant potential as a building block in medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive scaffold for the design of novel therapeutics. Its primary application lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors.
Application: Synthesis of a Celecoxib Analogue Intermediate
Derivatives of this compound are valuable precursors for the synthesis of selective COX-2 inhibitors, a class of drugs that includes celecoxib. These inhibitors are effective in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1] The 2,4-bis(trifluoromethyl)phenyl moiety can be incorporated into a celecoxib-like structure to potentially enhance its pharmacological properties.
A key intermediate in the synthesis of such analogues is the corresponding acetophenone. The following protocol outlines a proposed synthetic route to obtain 1-[2,4-bis(trifluoromethyl)phenyl]ethanone, a direct precursor for the synthesis of a celecoxib analogue. This method is adapted from a procedure for a similar compound.
Proposed Synthesis of 1-[2,4-bis(trifluoromethyl)phenyl]ethanone
This protocol describes the synthesis of 1-[2,4-bis(trifluoromethyl)phenyl]ethanone from the commercially available 2,4-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by acetylation.
Materials:
-
2,4-Bis(trifluoromethyl)bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine (crystal)
-
Acetic anhydride
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2,4-bis(trifluoromethyl)bromobenzene (1 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acetylation:
-
In a separate flask under an inert atmosphere, cool a solution of acetic anhydride (1.5 eq) in anhydrous diethyl ether to 0 °C.
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-[2,4-bis(trifluoromethyl)phenyl]ethanone.[2]
-
Biological Activity and Relevant Assays
Compounds derived from this compound, particularly celecoxib analogues, are expected to exhibit anti-inflammatory properties through the inhibition of the COX-2 enzyme. The following are standard protocols to evaluate the efficacy of these compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a test compound to inhibit the COX-1 and COX-2 isozymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, SC-560)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor solutions to the respective wells. For control wells, add DMSO vehicle.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally to different groups of rats.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 value (the dose that causes 50% inhibition of edema) if a dose-response study is conducted.
Data Presentation
The following table summarizes the inhibitory activities of celecoxib and indomethacin, which can be used as reference standards when evaluating new compounds derived from this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In vivo Anti-inflammatory Activity (ED50, mg/kg) |
| Celecoxib | 15 | 0.04 | 10.8 (rat paw edema) |
| Indomethacin | 0.1 | 1.7 | 5 (rat paw edema) |
Note: IC50 and ED50 values can vary depending on the specific assay conditions and animal models used.
Visualizations
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the key steps involved in determining the in vitro COX inhibitory activity of a test compound.
Caption: Workflow for the in vitro COX inhibition assay.
Logical Relationship for Anti-inflammatory Drug Screening
The following diagram illustrates the logical progression from compound synthesis to in vivo efficacy testing for a potential anti-inflammatory drug.
Caption: Logical workflow for anti-inflammatory drug screening.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. 2',4'-Bis(trifluoromethyl)acetophenone | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Kinase Inhibitors from Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a primary focus for targeted drug discovery. Phenylacetic acid and its derivatives, especially phenylacetamides, have emerged as a versatile scaffold for the development of potent kinase inhibitors. The phenylacetamide core allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors derived from phenylacetic acid. It includes synthetic procedures, quantitative biological data for specific compounds, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory and Cytotoxic Activity
The following tables summarize the biological activity of representative phenylacetamide-based kinase inhibitors. These compounds are derivatives of phenylacetic acid, typically synthesized via an amide coupling reaction.
Table 1: Cytotoxic IC₅₀ Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives in Cancer Cell Lines. [2]
| Compound ID | R Group (Substitution on N-phenyl ring) | MCF-7 (μM) | PC3 (μM) |
| 2a | 2-nitro | > 100 | > 100 |
| 2b | 3-nitro | > 100 | 52 |
| 2c | 4-nitro | 100 | 80 |
| 2d | 2-methoxy | > 100 | > 100 |
| 2e | 3-methoxy | > 100 | > 100 |
| 2f | 4-methoxy | > 100 | > 100 |
| Imatinib | (Reference Drug) | 98 | 40 |
Table 2: Cytotoxic IC₅₀ Values of (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161). [1]
| Compound ID | Cell Line | IC₅₀ (nM) |
| KIM-161 | HCT116 (Colon Cancer) | 294 |
| KIM-161 | HL60 (Leukemia) | 362 |
Table 3: Kinase Profile of KIM-161. [1]
| Kinase Family | Effect |
| BRK | Downregulated |
| FLT | Downregulated |
| JAK | Downregulated |
Experimental Protocols
Protocol 1: General Synthesis of Phenylacetamide Scaffolds from Phenylacetic Acid
This two-step protocol outlines the conversion of a substituted phenylacetic acid to a phenylacetamide, a common core structure in the kinase inhibitors discussed.
Step 1: Synthesis of Phenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired phenylacetic acid derivative (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling to form Phenylacetamide Derivative [2]
-
Dissolve the desired aniline or benzylamine derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add a solution of the crude phenylacetyl chloride (1.1 eq) from Step 1 in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final phenylacetamide derivative.
Protocol 2: Synthesis of 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)[2]
-
Preparation of 2-(4-fluorophenyl)acetyl chloride: Following Protocol 1, Step 1, react 4-fluorophenylacetic acid with thionyl chloride to generate the corresponding acid chloride.
-
Amide Coupling: In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 2-(4-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Work-up the reaction as described in Protocol 1, Step 2.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield compound 2b .
Protocol 3: In Vitro Kinase Assay (General Procedure)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
In a 96-well or 384-well plate, add the kinase assay buffer, the diluted test compound, and the specific peptide substrate for the target kinase.
-
Initiate the kinase reaction by adding a solution of the purified kinase enzyme and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity. This is often done using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
Protocol 4: Cell Viability (MTT) Assay[2]
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the synthesis of phenylacetamide kinase inhibitors.
Caption: Overview of signaling pathways modulated by the phenylacetamide inhibitor KIM-161.[1]
References
- 1. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)phenylacetic acid is a fluorinated organic compound with significant potential as a key intermediate in the development of novel therapeutic agents.[1] Its unique structure, featuring two trifluoromethyl groups on the phenyl ring, imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, making it an attractive building block in medicinal chemistry. These characteristics are particularly relevant in the design of anti-inflammatory and analgesic drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound as a research compound, primarily focusing on its role as a precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 177952-39-5 |
| Molecular Formula | C₁₀H₆F₆O₂ |
| Molecular Weight | 272.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥97% |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Poorly soluble in water. |
Application: Synthesis of a Novel Celecoxib Analogue
This compound is an ideal starting material for the synthesis of novel analogues of celecoxib, a well-known selective COX-2 inhibitor. The trifluoromethyl groups can enhance the binding affinity and selectivity of the final compound for the COX-2 enzyme.
Representative Synthesis Scheme
The following scheme outlines a representative synthesis of a novel 1,5-diarylpyrazole COX-2 inhibitor starting from this compound.
Caption: Synthetic workflow for a novel celecoxib analogue.
Experimental Protocols
Protocol 1: Synthesis of a Novel 1,5-Diarylpyrazole COX-2 Inhibitor
This protocol describes a plausible multi-step synthesis of a novel celecoxib analogue from this compound.
Step 1: Synthesis of 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one
-
To a solution of this compound (1 eq.) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the crude acid chloride and anisole (1.1 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding crushed ice, followed by 2M HCl.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Synthesis of 1-(4-methoxyphenyl)-4,4,4-trifluoro-3-(2,4-bis(trifluoromethyl)phenyl)butane-1,3-dione
-
To a suspension of sodium hydride (NaH) (1.5 eq.) in anhydrous tetrahydrofuran (THF), add a solution of 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one (1 eq.) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.2 eq.) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude diketone can be used in the next step without further purification.
Step 3: Synthesis of the Novel Celecoxib Analogue
-
To a solution of the crude diketone from Step 2 in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq.).
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the novel celecoxib analogue.
-
Further purification can be achieved by recrystallization.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against the human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a stock solution of the test compound and celecoxib in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of the test compound or celecoxib to the wells. Include a control well with DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and celecoxib.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following table presents hypothetical, yet representative, in vitro COX inhibition data for the novel celecoxib analogue synthesized from this compound, compared to known NSAIDs.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Analogue | >100 | 0.035 | >2857 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 344 | 0.04 |
Data are representative and for illustrative purposes only.
Signaling Pathway
The anti-inflammatory effects of the synthesized celecoxib analogue are mediated through the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.
References
Application Notes and Protocols: Derivatization of the Phenylacetic Acid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) and its derivatives are crucial structural motifs in a vast array of biologically active molecules.[1] This privileged scaffold is found in pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as in natural products and agrochemicals.[2][3][4] The ability to functionalize the phenylacetic acid core through various derivatization reactions allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles, making it a cornerstone in medicinal chemistry and drug discovery.[1]
These application notes provide a detailed overview of key derivatization reactions of the phenylacetic acid core, complete with experimental protocols and comparative data to guide researchers in the synthesis and exploration of novel PAA-based compounds.
Key Derivatization Reactions
The phenylacetic acid core offers several sites for chemical modification: the carboxylic acid group, the α-carbon, and the phenyl ring. The most common derivatization strategies focus on the carboxylic acid moiety and functionalization of the aromatic ring.
Esterification: Synthesis of Phenylacetate Esters
Esterification of the carboxylic acid group is a fundamental transformation that can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. Phenylacetate esters are valuable intermediates and are sometimes used as prodrugs.
Experimental Protocol: Fischer Esterification of Phenylacetic Acid with p-Cresol [5]
This protocol describes the synthesis of p-cresyl phenylacetate using a solid acid catalyst.
-
Materials:
-
Phenylacetic acid (PAA)
-
p-Cresol
-
Al³⁺-montmorillonite nanoclay catalyst
-
Toluene
-
5% Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and Al³⁺-montmorillonite nanoclay catalyst (0.5 g).
-
Add 30 mL of toluene as a solvent.
-
Reflux the reaction mixture for the desired time (e.g., 6 hours).
-
After cooling to room temperature, filter the mixture to separate the catalyst. Wash the catalyst twice with toluene.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with 5% NaOH solution to remove unreacted phenylacetic acid, followed by water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-cresyl phenylacetate.
-
The product can be further purified by column chromatography if necessary.
-
Quantitative Data Summary: Esterification with Substituted Phenols [5]
| Catalyst | Substituted Phenol | Solvent | Reaction Time (h) | Yield (%) |
| Al³⁺-montmorillonite | p-Cresol | Toluene | 6 | High |
| Zn²⁺-montmorillonite | p-Cresol | Toluene | 6 | Moderate |
| Mn²⁺-montmorillonite | p-Cresol | Toluene | 6 | Moderate |
| Fe³⁺-montmorillonite | p-Cresol | Toluene | 6 | Moderate |
| Cu²⁺-montmorillonite | p-Cresol | Toluene | 6 | Low |
| Al³⁺-montmorillonite | o-Cresol | Toluene | 6 | Low |
Note: Yields are qualitative as presented in the source. "High" and "Low" are relative terms based on the findings.
Amidation: Formation of Phenylacetamides
The amide bond is a cornerstone of peptide and protein chemistry and is present in a significant portion of all pharmaceutical drugs.[6] The conversion of phenylacetic acid to phenylacetamides is a key step in the synthesis of many active pharmaceutical ingredients.
Experimental Protocol: Nickel-Catalyzed Direct Amidation [6]
This protocol describes an eco-friendly direct amidation of phenylacetic acid and benzylamine derivatives.
-
Materials:
-
Phenylacetic acid derivative (2.0 mmol)
-
Benzylamine derivative (2.4 mmol)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
Toluene (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the phenylacetic acid derivative (2.0 mmol) in toluene (20 mL), add NiCl₂ (10 mol%).
-
Stir the mixture at 80°C for 10 minutes.
-
Add the benzylamine derivative (2.4 mmol) to the reaction mixture.
-
Seal the vessel and stir the mixture for 20 hours at 110°C.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the solid with ethyl acetate.
-
Combine the filtrates and wash with 1 M HCl and then saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary: Direct Amidation Yields [6][7]
| Phenylacetic Acid Derivative | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetic acid | Benzylamine | NiCl₂ | Toluene | 110 | 20 | 91 |
| Phenylacetic acid | Benzylamine | - | Toluene | Reflux | - | 91 |
| Phenylacetic acid | Valine methyl ester HCl | - | Toluene | - | - | 88 |
Reduction to 2-Phenylethanol
The reduction of the carboxylic acid group of phenylacetic acid to an alcohol yields 2-phenylethanol, a valuable compound in the fragrance industry and a useful synthetic intermediate.[8]
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄) [9]
This is a classic method for the reduction of carboxylic acids.
-
Materials:
-
Phenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid or hydrochloric acid
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of phenylacetic acid in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash it thoroughly with ether.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 2-phenylethanol.
-
Biocatalytic Reduction [10][11]
Recent advances have enabled the biocatalytic conversion of L-phenylalanine to 2-phenylethanol with high conversion rates.[10][11]
| Substrate | Biocatalyst | Product | Conversion (%) |
| L-Phenylalanine (50 mM) | Recombinant E. coli | 2-Phenylethanol | 97 |
Ring Functionalization: Meta-C-H Arylation
Direct functionalization of the phenyl ring of phenylacetic acid provides a powerful tool for rapidly diversifying the core structure. Recent methodologies have enabled selective C-H activation at the meta-position, which is traditionally challenging to achieve.[12][13][14]
Experimental Protocol: Palladium-Catalyzed Meta-C-H Arylation [14]
-
Materials:
-
2-Methyl phenylacetic acid (0.1 mmol)
-
Aryl iodide (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium phosphate (K₂HPO₄) (2.0 equiv)
-
Silver carbonate (Ag₂CO₃) (0.75 equiv)
-
NBE-CO₂Me (1.5 equiv)
-
Ligand L18 (20 mol %)
-
Hexafluoroisopropanol (HFIP) (1.0 mL)
-
-
Procedure:
-
Combine 2-methyl phenylacetic acid, aryl iodide, Pd(OAc)₂, K₂HPO₄, Ag₂CO₃, NBE-CO₂Me, and ligand L18 in a reaction vessel.
-
Add HFIP as the solvent.
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling, the product can be isolated and purified using standard chromatographic techniques.
-
Quantitative Data Summary: Meta-C-H Arylation Yields [14]
| Phenylacetic Acid Substrate | Arylating Agent | Yield (%) |
| Phenylacetic acid | 1-iodo-2-nitrobenzene | 85 (mono- and di-arylated mixture) |
| 2-Methylphenylacetic acid | 1-iodo-2-nitrobenzene | 82 |
| 3-Methoxyphenylacetic acid | 1-iodo-2-nitrobenzene | 85 |
Visualizing Derivatization Workflows
The following diagrams illustrate the logical flow of the described derivatization reactions.
Caption: General derivatization pathways of the phenylacetic acid core.
Caption: Methodologies for phenylacetamide synthesis.
Applications in Drug Development
Derivatives of phenylacetic acid are prevalent in pharmaceuticals, demonstrating a wide range of therapeutic activities.
-
NSAIDs: The substitution pattern on the phenyl ring is critical for the anti-inflammatory activity of drugs like diclofenac and felbinac.[2]
-
Antibiotics: The phenylacetamido group is a key structural feature of Penicillin G.[3][4]
-
hPPAR Agonists: Phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets for metabolic diseases.[15]
-
Hyperammonemia Treatment: Phenylacetic acid itself is used to treat hyperammonemia by facilitating the excretion of excess nitrogen.[4][16]
The synthetic versatility of the phenylacetic acid core, coupled with its proven track record in successful drug molecules, ensures its continued importance in the field of medicinal chemistry. The protocols and data presented here serve as a foundational guide for researchers aiming to explore this valuable chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. academicjournals.org [academicjournals.org]
- 9. homework.study.com [homework.study.com]
- 10. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chu-lab.org [chu-lab.org]
- 13. Pd-Catalyzed Remote Meta-C-H Functionalization of Phenylacetic Acids Using a Pyridine Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Advanced Polymers in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced polymers, particularly stimuli-responsive polymers, represent a cornerstone in modern material science, offering unprecedented control over the delivery of therapeutics. These "smart" materials can undergo significant physicochemical changes in response to specific environmental triggers, such as pH, temperature, or enzymes. This property allows for the targeted release of encapsulated drugs at the site of action, enhancing therapeutic efficacy while minimizing systemic side effects. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of pH-responsive polymeric nanoparticles for drug delivery applications.
Data Presentation: pH-Responsive Drug Release
The following tables summarize the quantitative data on the in vitro release of Doxorubicin (DOX), a common chemotherapeutic agent, from pH-responsive polymeric micelles. The data illustrates the triggered release profile in acidic environments, mimicking the tumor microenvironment (pH ~6.0) and endosomal/lysosomal compartments (pH ~5.0), as compared to physiological pH (7.4).
Table 1: Cumulative Release of Doxorubicin from pH-Responsive Polymeric Micelles [1]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.0 (%) | Cumulative Release at pH 5.0 (%) |
| 2 | 15.6 | 25.8 | 38.2 |
| 24 | 27.1 | 58.3 | 79.5 |
| 48 | 30.6 | 75.1 | 91.3 |
Table 2: Characterization of Doxorubicin-Loaded Polymeric Micelles [1][2]
| Parameter | Value |
| Drug Loading Content (DLC) (%) | 15.9 |
| Entrapment Efficacy (EE) (%) | 60.4 |
| Average Hydrodynamic Diameter (nm) | 114.3 - 137.4 |
| Zeta Potential (mV) at pH 7.4 | -1.5 |
| Zeta Potential (mV) at pH 6.0 | +8.2 |
| Critical Micelle Concentration (CMC) | 4.5 mg/L |
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Block Copolymers (PEG-b-PDEA)
This protocol describes the synthesis of a pH-responsive diblock copolymer, poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate) (PEG-b-PDEA), via Atom Transfer Radical Polymerization (ATRP).[2]
Materials:
-
Methoxy poly(ethylene glycol)-bromine (mPEG-Br) initiator
-
2-(Diethylamino)ethyl methacrylate (DEA) monomer
-
Copper(I) bromide (CuBr) catalyst
-
2,2'-Bipyridine (bpy) ligand
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Nitrogen gas
-
Methanol
-
Diethyl ether
Procedure:
-
Add mPEG-Br (0.50 g, 0.097 mmol), bpy (0.030 g, 0.194 mmol), and DEA monomer (0.78 mL, 3.88 mmol) to a Schlenk flask.
-
Dissolve the mixture in NMP (1.0 mL).
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Under a nitrogen atmosphere, add the CuBr catalyst (0.013 mg, 0.097 mmol) to the solution.
-
Place the flask in an oil bath preheated to 60°C and stir for 24 hours.
-
Stop the reaction by exposing the solution to air and cooling to room temperature.
-
Dilute the polymer solution with methanol and precipitate the product by adding it dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under vacuum at room temperature.
-
Characterize the resulting PEG-b-PDEA block copolymer using Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).
Protocol 2: Preparation of Drug-Loaded Polymeric Nanoparticles
This protocol details the preparation of doxorubicin (DOX)-loaded nanoparticles using a nanoprecipitation method.[3]
Materials:
-
PEG-b-PDEA block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 12,000 g/mol )
Procedure:
-
Dissolve 10 mg of PEG-b-PDEA and a calculated amount of DOX·HCl in 250 µL of DMSO.
-
Add a molar excess of TEA to deprotonate the DOX·HCl to the hydrophobic DOX base.
-
Stir the solution for 2 hours at room temperature to ensure complete deprotonation.
-
Add this organic solution dropwise to 750 µL of PBS (pH 7.4) under constant stirring.
-
The rapid solvent change will induce the self-assembly of the amphiphilic block copolymers into drug-loaded nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the DMSO and unencapsulated drug. Change the dialysis buffer every 4-6 hours.
-
Filter the final solution through a 0.45 µm syringe filter to remove any large aggregates.
-
Determine the drug loading content (DLC) and entrapment efficiency (EE) using UV-Vis spectrophotometry.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to perform an in vitro drug release study from the prepared nanoparticles at different pH values.[1]
Materials:
-
DOX-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4, 6.0, and 5.0
-
Dialysis membrane (MWCO 12,000 g/mol )
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of the release medium (PBS at pH 7.4, 6.0, or 5.0) in a sealed container.
-
Place the container in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn medium with 1 mL of fresh release medium to maintain a constant volume.
-
Quantify the amount of DOX in the collected samples using a UV-Vis spectrophotometer at a wavelength of 485 nm.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of the polymer nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Blank and DOX-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the blank nanoparticles and DOX-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of pH-responsive drug-loaded nanoparticles.
Caption: Mechanism of pH-responsive drug release from PEG-b-PDEA micelles in the acidic intracellular environment.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Investigation of pH-responsive block glycopolymers with different structures for the delivery of doxorubicin - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09475F [pubs.rsc.org]
- 3. New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,5-trifluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2,4,5-trifluorophenylacetic acid?
A1: Several common synthetic routes are employed, each with distinct advantages and challenges. These include:
-
Grignard Reagent Based Syntheses: These methods typically start from a trifluorinated benzene derivative, such as 1-bromo-2,4,5-trifluorobenzene or 2,4,5-trifluorobenzyl halide, to form a Grignard reagent, which is then reacted with a carbon source like carbon dioxide or diethyl oxalate.[1][2][3]
-
Willgerodt-Kindler Reaction: This route often begins with 1,2,4-trifluorobenzene, which undergoes a Friedel-Crafts acetylation to yield 2,4,5-trifluoroacetophenone. This intermediate is then converted to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to the desired acid.[4]
-
Cyanide-Mediated Synthesis: This pathway involves the chloromethylation of 1,2,4-trifluorobenzene to 2,4,5-trifluorobenzyl chloride, followed by a cyanation reaction to form 2,4,5-trifluorobenzyl cyanide, which is then hydrolyzed.[5][6] While effective, this route involves the use of highly toxic cyanide reagents, posing safety risks.[4]
-
Malonic Ester Synthesis: This approach utilizes the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by a series of reactions including hydrolysis, decarboxylation, reduction, and diazotization.[7][8]
Q2: What are the key applications of 2,4,5-trifluorophenylacetic acid?
A2: 2,4,5-Trifluorophenylacetic acid is a crucial intermediate in the pharmaceutical and agrochemical industries.[9] It is most notably a key precursor in the synthesis of sitagliptin, a medication used for the treatment of type II diabetes.[10][11] Its unique fluorinated structure can enhance the bioactivity and stability of target molecules.[12]
Q3: What are the typical physical properties and storage recommendations for 2,4,5-trifluorophenylacetic acid?
A3: 2,4,5-Trifluorophenylacetic acid is a white to off-white solid powder with a melting point between 121-125 °C.[10][13] It is insoluble in water but soluble in organic solvents like alcohols and chloroform.[10] For optimal shelf life, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9]
Troubleshooting Guides
Issue 1: Low Yield in Grignard-Based Syntheses
| Potential Cause | Troubleshooting Step |
| Incomplete Grignard Reagent Formation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as even trace amounts of water can quench the Grignard reagent.[14] If the reaction is slow to initiate, gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[14] |
| Side Reactions of the Grignard Reagent | A common side reaction is the coupling of the Grignard reagent with unreacted starting material, forming biphenyl derivatives.[14] This can be minimized by the slow, controlled addition of the halide to the magnesium suspension. Maintain the recommended reaction temperature to avoid favoring side product formation. |
| Inefficient Carbonation | When using carbon dioxide, ensure it is dry. Pass the gas through a drying agent before introducing it to the reaction mixture. For solid CO2 (dry ice), use a freshly crushed, high-purity source to minimize water contamination. |
| Suboptimal Reaction Temperature | For the reaction of 1-bromo-2,4,5-trifluorobenzene with magnesium chloride and allyl bromide, a temperature range of -25 to 5 °C is preferred during mixing.[1] |
Issue 2: Poor Yield in the Willgerodt-Kindler Reaction Step
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The Willgerodt-Kindler reaction can be slow. Ensure the reaction is heated to the appropriate temperature (typically 90-110 °C in a solvent like N,N-dimethylformamide) and for a sufficient duration.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4,5-trifluoroacetophenone) is consumed.[4] |
| Suboptimal Reagent Stoichiometry | The molar ratios of sulfur and the amine (e.g., dimethylamine hydrochloride or morpholine) are critical.[4][15] An excess of these reagents is often used to drive the reaction to completion. Refer to established protocols for optimized ratios. |
| Difficult Hydrolysis of the Thioamide | The hydrolysis of the intermediate thio-2,4,5-trifluorophenylacetamide to the final acid requires strong acidic or basic conditions and heating.[4] A mixture of 70% ethanol and 50% sodium hydroxide solution at reflux for 4-5 hours is an effective method.[4] |
Issue 3: Difficulties with Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials or Intermediates | After the final hydrolysis step, the crude product is typically precipitated by acidifying the reaction mixture to a pH of 1-2 with a dilute acid like hydrochloric acid.[4] |
| Impurities Affecting Crystallization | Recrystallization is a common and effective method for purifying the final product. A 60% ethanol-water mixture is reported to yield a refined product.[4] Toluene can also be used for recrystallization to obtain white crystals.[16] |
| Oily Product Instead of Solid | If the product oils out during precipitation or recrystallization, try adding a small amount of pure seed crystal to induce crystallization. Alternatively, redissolve the oil in a suitable solvent and attempt the precipitation or recrystallization again under slightly different conditions (e.g., slower cooling, different solvent system). |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,4,5-Trifluorophenylacetic Acid
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Grignard & Allylation | 1-Bromo-2,4,5-trifluorobenzene | MgCl₂, Allyl bromide, RuCl₃, NaIO₄ | High | Rapid, cost-efficient, two-step process. | Requires specific catalysts and oxidative cleavage. | [1] |
| Grignard & Carbonation | 2,4,5-Trifluorobenzyl halide | Mg, CO₂ | High Purity | Short synthesis route, mild conditions, uses readily available CO₂. | Grignard reagents are moisture-sensitive. | [2] |
| Willgerodt-Kindler | 1,2,4-Trifluorobenzene | Acetyl chloride, AlCl₃, Sulfur, Dimethylamine HCl, NaOH | 80% (final step) | Simple and efficient, suitable for industrial production. | Multi-step process, requires careful control of reaction conditions. | [4] |
| Cyanation & Hydrolysis | 1,2,4-Trifluorobenzene | Polyformaldehyde, Chlorinating agent, NaCN, HCl | 99.5% (hydrolysis step) | Short synthesis path, high product purity. | Uses highly toxic cyanide, posing safety risks. | [5] |
| Malonic Ester Synthesis | 2,4,5-Trifluoronitrobenzene | Diethyl malonate, NaOH, H₂SO₄, Fe/Acetic Acid | High overall yield | Utilizes readily available and inexpensive raw materials, mild reaction conditions. | Multi-step synthesis with several intermediates. | [7] |
| Friedel-Crafts Alkylation | 1,2,4-Trifluorobenzene | Ethylene oxide, AlCl₃, H₂O₂ | High | Simple process, good selectivity, high safety. | Requires careful handling of ethylene oxide and peroxide. | [17] |
Experimental Protocols
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
This protocol is based on the method described in patent CN101244994A.[4]
Step 1: Preparation of 2,4,5-Trifluoroacetophenone
-
In a reaction vessel under an inert atmosphere, combine 1,2,4-trifluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add an acetylating agent (e.g., acetyl chloride) while maintaining a controlled temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Work up the reaction by pouring it into an ice-water mixture and extracting the product with a suitable organic solvent.
-
Purify the 2,4,5-trifluoroacetophenone by distillation or recrystallization.
Step 2: Preparation of Thio-2,4,5-trifluorophenylacetamide
-
In a flask, combine 1 mole of 2,4,5-trifluoroacetophenone, 1.5 moles of sulfur, 1.5 moles of dimethylamine hydrochloride, and 1.5 moles of sodium acetate in 400 mL of N,N-dimethylformamide.[4]
-
Slowly heat the mixture to 100 °C and maintain for 3-4 hours, monitoring the disappearance of the starting material by TLC.[4]
-
Pour the cooled reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the thioamide (reported yield: 90%).[4]
Step 3: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid
-
Combine 1 mole of the thio-2,4,5-trifluorophenylacetamide with a mixture of 70% ethanol (1 L) and 50% sodium hydroxide solution (200 mL).[4]
-
Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by TLC.[4]
-
After cooling, filter the reaction mixture.
-
Add water to the filtrate and adjust the pH to 1-2 with dilute hydrochloric acid to precipitate the crude product.[4]
-
Filter the solid and recrystallize from 60% ethanol to obtain pure 2,4,5-trifluorophenylacetic acid (reported yield: 80%).[4]
Protocol 2: Synthesis via Grignard Reagent and Carbonation
This protocol is based on the method described in patent CN101823952A.[2]
Step 1: Preparation of 2,4,5-Trifluorobenzyl Grignard Reagent
-
Under anhydrous conditions and an inert atmosphere, place magnesium metal in an anhydrous organic solvent (e.g., THF).
-
Slowly add a solution of 2,4,5-trifluorobenzyl halide (chloride or bromide) in the same solvent to the magnesium suspension. The molar ratio of the halide to magnesium can range from 1:1 to 1:10.[2]
-
The reaction can be initiated with or without an initiator. Maintain the reaction under controlled temperature until the magnesium is consumed.
Step 2: Carbonation and Acidification
-
Bubble dry carbon dioxide gas through the prepared Grignard reagent solution, or pour the Grignard solution over crushed dry ice.
-
After the reaction is complete, hydrolyze the resulting magnesium salt by adding an acidic aqueous solution (e.g., dilute HCl).
-
Extract the crude 2,4,5-trifluorophenylacetic acid with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
-
Recrystallize the crude product to obtain pure 2,4,5-trifluorophenylacetic acid.[2]
Visualizations
Caption: Synthetic pathway via the Willgerodt-Kindler reaction.
Caption: Experimental workflow for Grignard-based synthesis.
Caption: Logical workflow for troubleshooting low synthesis yield.
References
- 1. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 2. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. CN104387259B - One is prepared the method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
- 4. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]
- 5. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]
- 6. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. Preparation method 2,4,5-trifluorophenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 10. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]
- 11. ossila.com [ossila.com]
- 12. chemimpex.com [chemimpex.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 17. CN116730824B - Synthesis method of 2,4, 5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Fluorinated Phenylacetic Acids
Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these valuable compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fluorinated phenylacetic acids, providing potential causes and recommended actions to resolve them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete reaction due to inactive reagents or suboptimal conditions.[1] 2. Presence of water or other impurities quenching the reaction.[1] 3. Side reactions such as decarboxylation or defluorination.[2][3] 4. Poor solubility of starting materials. | 1. Ensure the quality and activity of reagents. Optimize reaction temperature, time, and catalyst loading.[1] 2. Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere.[1] 3. For α-fluorination, non-aqueous conditions can favor the desired product over decarboxylative fluorination.[3][4] The use of sodium dithionite can help avoid the removal of fluorine from the aromatic ring in some reduction reactions.[2] 4. Select an appropriate solvent system to ensure all reactants are sufficiently soluble. |
| Formation of Impurities/Byproducts | 1. Over-fluorination or undesired regioisomers: Highly reactive fluorinating agent or harsh reaction conditions.[1] 2. Hydrolysis of intermediates: Presence of water during workup or purification.[5][6] 3. Willgerodt-Kindler side reactions: Formation of sulfur-containing byproducts and difficult-to-treat wastewater.[7] 4. Decarboxylative fluorination: Occurs in the presence of water when using certain fluorinating agents like Selectfluor.[3][4] | 1. Use a milder fluorinating agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time).[1] 2. Ensure anhydrous conditions during workup if intermediates are moisture-sensitive. 3. Consider alternative synthetic routes if purification from sulfur-containing impurities is problematic. Phase-transfer catalysis can improve efficiency and reduce reaction times.[8][9][10] 4. Perform the reaction under strictly non-aqueous conditions to promote the formation of α-fluoro-α-arylcarboxylic acids.[3][4] |
| Difficult Purification | 1. Byproducts with similar polarity to the desired product.[1] 2. Residual high-boiling solvents or reagents. 3. Oily or non-crystalline product. | 1. Employ alternative purification techniques such as preparative HPLC or derivatization followed by purification and subsequent deprotection. Recrystallization from a suitable solvent system can also be effective.[11] 2. Use solvents with lower boiling points where possible and ensure complete removal under vacuum. 3. Attempt to form a salt of the carboxylic acid to induce crystallization. |
| Inconsistent Results | 1. Variability in reagent quality or reaction setup. 2. Atmosphere control issues (e.g., presence of oxygen or moisture). | 1. Use reagents from a reliable source and ensure consistent reaction setup and stoichiometry. 2. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated phenylacetic acids?
A1: Several methods are commonly employed, each with its own advantages and challenges:
-
From Fluorinated Anilines: A multi-step process involving diazotization, addition to vinylidene chloride, and subsequent hydrolysis. This method is suitable for large-scale production due to readily available starting materials.[11]
-
Reduction of Fluorinated Mandelic Acids: This involves the reduction of the hydroxyl group of a mandelic acid derivative. However, this method may not be suitable for substrates with electron-withdrawing groups like fluorine.[2]
-
α-Fluorination of Phenylacetic Acid Derivatives: Direct fluorination at the alpha position can be achieved using electrophilic fluorinating agents like Selectfluor. The reaction conditions, particularly the presence of water, can determine the product outcome (α-fluorination vs. decarboxylative fluorination).[3][4]
-
Willgerodt-Kindler Reaction: This reaction converts a fluorinated acetophenone to the corresponding thioamide, which is then hydrolyzed to the phenylacetic acid. This method can be prone to side reactions and the formation of odorous sulfur byproducts.[7][12]
-
Palladium-Catalyzed Suzuki Coupling: This approach involves the coupling of an aryl boronic acid with an alkyl halide derivative. This can be an efficient method, though yields can be moderate and dependent on the electronic nature of the substituents.[13]
Q2: How can I avoid decarboxylation during the α-fluorination of a phenylacetic acid derivative?
A2: Decarboxylative fluorination is a common side reaction, especially when using reagents like Selectfluor in the presence of water.[3][4] To favor the desired α-fluorination, it is crucial to perform the reaction under strictly non-aqueous conditions.[3][4] A divergent strategy has been developed where the presence or absence of water can selectively lead to either decarboxylative fluorination or the formation of the α-fluoro-α-arylcarboxylic acid.[3]
Q3: What are the challenges associated with the hydrolysis step in the synthesis of fluorinated phenylacetic acids?
A3: The hydrolysis of precursors, such as nitriles or esters, to the final carboxylic acid can present challenges. For fluorinated compounds, the strong electron-withdrawing nature of fluorine can affect the reactivity of the functional group being hydrolyzed.[14] In some cases, harsh acidic or basic conditions are required, which can lead to undesired side reactions like defluorination of the aromatic ring.[2] The choice of solvent can also significantly impact the rate of hydrolysis.[5] Careful optimization of the reaction conditions (temperature, concentration of acid/base, and reaction time) is necessary to achieve a high yield of the desired product without significant degradation.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Yes, working with fluorinating agents requires special care. Many fluorinating agents are toxic, corrosive, and can react violently with water. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle reagents under an inert atmosphere to prevent reactions with moisture and air.
-
Be aware of the specific hazards of the fluorinating agent being used by consulting its Safety Data Sheet (SDS). For example, while some modern electrophilic fluorinating agents like Selectfluor are solids and easier to handle than gaseous fluorine, they are still strong oxidizing agents.[15]
Experimental Protocols & Data
Representative Protocol: Synthesis of 4-Fluorophenylacetic Acid via Diazotization-Addition-Hydrolysis
This protocol is adapted from a patented method and is provided as an illustrative example.[11]
Step 1: Diazotization and Addition
-
In a reaction vessel, add 800g of 15% HCl and 250g of 4-fluoroaniline. Heat and stir until a clear solution is obtained.
-
Cool the mixture to -5 to 5 °C.
-
Add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride.
-
Slowly add a solution of 250g of vinylidene chloride in dichloromethane.
-
While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite.
-
Allow the reaction to proceed for 2 hours.
-
After completion, quench any excess nitrous acid.
-
Extract the product with dichloromethane and precipitate to obtain 1-(2,2,2-trichloroethyl)-4-fluorobenzene.
Step 2: Hydrolysis
-
The 1-(2,2,2-trichloroethyl)-4-fluorobenzene intermediate is hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.
-
After the reaction is complete, add water for extraction.
-
Separate the solid product and purify by recrystallization from a suitable solvent such as toluene or dichloromethane.[11]
Comparative Yields for Different Synthetic Methods
| Synthetic Method | Example Product | Reported Yield | Reference |
| Diazotization-Addition-Hydrolysis | 4-Fluorophenylacetic Acid | High (exact % not specified) | [11] |
| Reduction of Mandelic Acid | 2,4,5-Trifluorophenylacetic acid | 83% | [2] |
| Suzuki Coupling | Fluoro phenyl acetic acid derivative | 20% | [13] |
| Hydrolysis of Methyl Ester | 2,3-Difluorophenylacetic acid | 72% | [2] |
| Willgerodt-Kindler (PTC) | Phenylacetic acids | Good to Excellent | [8][10] |
Visualized Workflows
Below are diagrams illustrating key experimental workflows and logical relationships in the synthesis of fluorinated phenylacetic acids.
Caption: General workflow for the synthesis of 4-fluorophenylacetic acid.
Caption: Solvent-dependent selectivity in α-fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 5. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. inventivapharma.com [inventivapharma.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: 2,4-Bis(trifluoromethyl)phenylacetic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Bis(trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Recrystallization | ||
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the acid and then allow it to cool again. |
| Poor recovery of the compound | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Column Chromatography | ||
| Poor separation of the desired compound | The mobile phase polarity is either too high or too low. | Optimize the mobile phase composition by testing different solvent ratios (e.g., hexane/ethyl acetate with a small amount of acetic acid) using Thin Layer Chromatography (TLC) first. |
| Tailing of the acidic compound on the silica gel column | Strong interaction between the carboxylic acid group and the acidic silica gel. | Add a small percentage of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly retained compounds, a solvent system like dichloromethane/methanol may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: While specific solvent systems for this exact compound are not extensively published, suitable solvents can be determined through small-scale solubility tests. Common choices for substituted phenylacetic acids include mixed solvent systems like hexane/ethyl acetate, toluene, or aqueous alcohol mixtures (e.g., ethanol/water). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: What are the likely impurities in a sample of this compound?
A3: Potential impurities depend on the synthetic route. If synthesized from 2,4-bis(trifluoromethyl)benzyl cyanide, unreacted starting material or the corresponding amide intermediate could be present. If a malonic ester synthesis is used, residual malonic acid or its esters might be impurities.[1]
Q4: How can I monitor the purity of this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude acid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid (e.g., 0.5-1%) to reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of Phenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to phenylacetic acid and its derivatives?
A1: The most common and versatile methods for synthesizing phenylacetic acid and its derivatives include:
-
Hydrolysis of Benzyl Cyanides: A classic and reliable method that can be performed under acidic or basic conditions.[1]
-
Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method that utilizes carbon monoxide to introduce the carboxylic acid moiety.[1][2]
-
Grignard Reaction with Benzyl Halides: This method involves the formation of a Grignard reagent from a benzyl halide, followed by carboxylation with dry ice (solid CO2).[1][3]
-
Willgerodt-Kindler Reaction of Acetophenones: A unique rearrangement reaction that converts acetophenones to the corresponding phenylacetamides or thioamides, which can then be hydrolyzed to the carboxylic acid.[4]
Q2: How can I purify my crude phenylacetic acid derivative?
A2: Purification of crude phenylacetic acid derivatives typically involves one or more of the following techniques:
-
Recrystallization: This is a common method for purifying solid derivatives. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
-
Distillation: For liquid derivatives, distillation under reduced pressure can be an effective purification method.[5]
-
Acid-Base Extraction: Phenylacetic acids can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer is then acidified to precipitate the pure acid.
Q3: What are some common side reactions to be aware of during the synthesis of phenylacetic acid derivatives?
A3: Depending on the synthetic route, several side reactions can occur:
-
In Grignard reactions: The formation of 1,2-diphenylethane (a Wurtz coupling product) can be a significant side reaction if the reaction becomes too vigorous.[3][6]
-
In the Willgerodt-Kindler reaction: The formation of various sulfur-containing byproducts, such as thiophenes and 1,2-dithiole derivatives, can occur.[7]
-
In the hydrolysis of benzyl cyanide: Incomplete hydrolysis can lead to the presence of phenylacetamide as an impurity.[3]
Troubleshooting Guides
Palladium-Catalyzed Carbonylation of Benzyl Halides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a different palladium precursor or ligand.[2] |
| Poor quality of benzyl halide | Use freshly purified benzyl halide. Impurities can poison the catalyst. | |
| Insufficient CO pressure | Ensure the reaction is performed under the recommended carbon monoxide pressure.[1] | |
| Low Yield | Suboptimal reaction temperature | Optimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while temperatures that are too high can lead to catalyst decomposition.[2] |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific substrate. | |
| Presence of water or oxygen | Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of side products | Catalyst decomposition | Use a phosphine ligand to stabilize the palladium catalyst.[2] |
| Homocoupling of the benzyl halide | Lower the reaction temperature and ensure a sufficient CO pressure. |
Grignard Reaction for Phenylacetic Acid Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Grignard reaction does not initiate | Inactive magnesium surface | Activate the magnesium turnings by adding a small crystal of iodine or by crushing them under an inert atmosphere.[1] Ensure all glassware is flame-dried and reagents are anhydrous.[6] |
| Wet solvent or benzyl halide | Use freshly distilled, anhydrous ether or THF. Ensure the benzyl halide is dry. | |
| Low yield of phenylacetic acid | Formation of Wurtz coupling product (1,2-diphenylethane) | Add the benzyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and avoid overheating.[3][6] |
| Incomplete carboxylation | Use a large excess of freshly crushed dry ice. Ensure the Grignard reagent is added to the dry ice, not the other way around.[1][3] | |
| Hydrolysis of the Grignard reagent | Maintain strictly anhydrous conditions throughout the reaction. | |
| Cloudy or black reaction mixture | Decomposition of the Grignard reagent | This can occur with prolonged heating. A shorter reaction time may be sufficient.[6] |
Willgerodt-Kindler Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of acetophenone | Insufficient reaction time or temperature | Optimize the reaction time and temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[8] |
| Incorrect stoichiometry of reagents | Ensure the correct molar ratios of acetophenone, sulfur, and amine (e.g., morpholine) are used. | |
| Formation of multiple products | Complex reaction mechanism | The Willgerodt-Kindler reaction is known to produce various byproducts. Careful purification by column chromatography may be necessary. The use of a catalyst, such as an acid, might improve selectivity. |
| Difficulty in hydrolysis of the thioamide/amide | Incomplete hydrolysis | Ensure sufficient heating and appropriate concentration of the acid or base used for hydrolysis. |
Experimental Protocols
Palladium-Catalyzed Carbonylation of a Benzyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzyl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., Toluene, DMF)
-
Carbon monoxide (CO) gas
Procedure:
-
To a dry pressure reactor, add the benzyl halide, palladium catalyst, and base.
-
Evacuate and backfill the reactor with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 4-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the phenylacetic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Willgerodt-Kindler Reaction of Acetophenone
This protocol is a general guideline and may require optimization.
Materials:
-
Acetophenone (1.0 eq)
-
Sulfur (2.0-3.0 eq)
-
Morpholine (3.0-5.0 eq)
-
Solvent (optional, e.g., pyridine, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone, sulfur, and morpholine.
-
If using a solvent, add it to the flask.
-
Heat the mixture to reflux (typically 130-160 °C) with stirring for several hours (4-24 hours). The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
The intermediate thioamide will often precipitate as a solid. Collect the solid by filtration and wash it with cold water.
-
For hydrolysis, suspend the thioamide in an aqueous solution of a strong acid (e.g., H2SO4) or base (e.g., NaOH) and heat to reflux until the hydrolysis is complete.
-
Cool the solution and acidify with a mineral acid to precipitate the phenylacetic acid.
-
Collect the product by filtration, wash with cold water, and purify by recrystallization.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Phenylacetic Acid Synthesis
| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid Hydrolysis | Benzyl Cyanide | 70% H2SO4 | Reflux | 0.5 - 1 | 90 | [9] |
| Grignard Reaction | Benzyl Chloride | Mg, CO2 (dry ice) | Reflux (ether) | 2-3 | ~75 | [3] |
| Willgerodt-Kindler | Acetophenone | Sulfur, Morpholine | 140-150 | 5 | ~70 (amide) | [4] |
| Pd-Catalyzed Carbonylation | Benzyl Chloride | Pd(PPh3)4, K2CO3, CO | 100 | 24 | ~85 | [2] |
Signaling Pathways and Workflows
Caption: Bacterial Phenylacetic Acid (PAA) Catabolic Pathway.
Caption: Neuroprotective Signaling of Phenylacetylglycine (PAGly).
Caption: General Experimental Workflow for Phenylacetic Acid Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 3. Synthesis of Phenylacetic Acid [erowid.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed carbonylative synthesis of arylacetamides from benzyl formates and tertiary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Trifluoromethyl Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability challenges with trifluoromethyl (-CF3) compounds in solution.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group a desirable feature in drug candidates?
A1: The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates for several beneficial reasons. The carbon-fluorine bond is exceptionally strong, which gives the molecule high metabolic and chemical stability.[1][2] Its potent electron-withdrawing properties and lipophilicity can boost a compound's binding affinity to biological targets, enhance membrane permeability, and increase bioavailability.[1][2][3]
Q2: What are the typical degradation pathways for compounds containing a trifluoromethyl group in solution?
A2: Although generally stable, the trifluoromethyl group can degrade under particular stress conditions. Key degradation pathways include:
-
Hydrolysis: Under certain conditions, especially alkaline pH, the -CF3 group can hydrolyze to form a carboxylic acid (-COOH) and release fluoride ions.[1] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids.[1][4]
-
Photodegradation: Exposure to UV light can trigger degradation. For instance, 4-(trifluoromethyl)phenol has been shown to break down into trifluoroacetic acid upon photolysis.[1]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]
-
Degradation of Other Functional Groups: Often, degradation occurs at other, more unstable functional groups on the molecule rather than the trifluoromethyl group itself. For example, amide or ester linkages elsewhere in the molecule can be hydrolyzed.[1]
Q3: What initial steps should I take if I suspect a stability issue with my trifluoromethyl compound?
A3: A systematic approach is recommended if you suspect instability. Start by conducting forced degradation studies under a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help you pinpoint the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[1]
Q4: How can I address the poor aqueous solubility of my trifluoromethyl compound during stability studies?
A4: Poor aqueous solubility is a frequent challenge. For hydrolytic degradation studies, you might consider using co-solvents that are miscible with water and do not interfere with the degradation process or analysis.[1] Common choices include acetonitrile, methanol, or DMSO.[1] However, be aware that the co-solvent could potentially influence the degradation pathway.[1]
Troubleshooting Guides
Issue 1: Unexpected Degradation Under Acidic or Basic Conditions
-
Symptoms: New peaks appear in your HPLC chromatogram after incubating your compound in acidic or basic solutions.[1]
-
Possible Causes:
-
Hydrolysis of Labile Functional Groups: The molecule may have other functional groups (e.g., esters, amides) that are more prone to hydrolysis than the trifluoromethyl group.[1]
-
Hydrolysis of the Trifluoromethyl Group: While less common, the -CF3 group can hydrolyze to a carboxylic acid, particularly under strong basic conditions.[1]
-
Incorrect pH or Temperature: The pH or temperature of the stress condition might be too extreme, causing unrealistic degradation.[1]
-
-
Troubleshooting Steps:
-
Analyze Molecular Structure: Examine the structure of your compound for functional groups known to be susceptible to acid or base hydrolysis.
-
Moderate Stress Conditions: Reduce the concentration of the acid/base or lower the incubation temperature to better reflect physiological or storage conditions.
-
Use LC-MS to Identify Degradants: Liquid chromatography-mass spectrometry (LC-MS) can help identify the molecular weights of the degradation products, providing clues about the site of hydrolysis.
-
Data Presentation
Table 1: Hydrolytic Stability of N-Trifluoromethyl Amines at Room Temperature
| pH | Time | Compound 2ae (% Remaining) |
| 1.0 | 5 min | >99% |
| 15 min | >99% | |
| 30 min | >99% | |
| 2 h | 95% | |
| 6 h | 88% | |
| 7.0 & 7.4 | 6 h | >99% |
| 10.0 | 5 min | 92% |
| 15 min | 80% | |
| 30 min | 65% | |
| 2 h | 25% | |
| 6 h | <5% |
Data adapted from a study on the hydrolytic stability of N-trifluoromethyl secondary and tertiary amines in a water/DMSO (4:1) solution.[5]
Table 2: Hydrolytic Stability of Trifluoromethylphenols (TFMPs)
| Compound | pH Range for Observed Hydrolysis | Notes |
| 2-TFMP | 7 to 10.8 | No degradation observed at pH 6.2. |
| 3-TFMP | No degradation observed | Resistant to hydrolysis even at elevated temperatures (40°C, pH 10.2 for 24 hours). |
| 4-TFMP | 6.2 to 10.8 | Hydrolysis observed across all tested pH values. |
| 2-Cl-4-TFMP | 6.2 to 10.8 | Hydrolysis observed across all tested pH values. |
Data sourced from a study on the aqueous hydrolysis of various trifluoromethylphenols.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting acid and base forced degradation studies.
-
Prepare Stock Solution: Dissolve the trifluoromethyl compound in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) to create a concentrated stock solution.[1]
-
Prepare Stress Agents:
-
Acidic Condition: Prepare a solution of 0.1 N Hydrochloric Acid (HCl).
-
Basic Condition: Prepare a solution of 0.1 N Sodium Hydroxide (NaOH).
-
-
Incubation:
-
Add a known volume of the stock solution to separate vials containing the acidic and basic solutions.
-
Incubate the samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Include a control sample of the compound in a neutral solution (e.g., water or buffer at pH 7).
-
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis:
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of the trifluoromethyl compound in a suitable solvent and place it in a photostable, transparent container.
-
Control Sample: Prepare an identical sample but wrap the container in aluminum foil to protect it from light.
-
Light Exposure: Expose the test sample to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber). A study on trifluoromethylated quinoline-phenol Schiff bases used white-light LED irradiation (25 mW/cm² fluence rate and 90 J/cm² light dosage) for 60 minutes.[6]
-
Analysis: After the exposure period, analyze both the exposed and control samples using an appropriate analytical method like HPLC to quantify any degradation.
Visualizations
Caption: Common degradation pathways for trifluoromethyl compounds.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While various methods can be employed, the most common laboratory and industrial syntheses typically involve:
-
Hydrolysis of 2,4-Bis(trifluoromethyl)phenylacetonitrile: This is a widely used method for synthesizing phenylacetic acids due to the commercial availability of the corresponding benzyl cyanides (phenylacetonitriles). The hydrolysis can be performed under acidic or basic conditions.
-
Oxidation of a suitable precursor: This could involve the oxidation of 2,4-bis(trifluoromethyl)ethylbenzene or 2-(2,4-bis(trifluoromethyl)phenyl)ethanol.
-
Carbonation of a Grignard reagent: The reaction of the Grignard reagent derived from 2,4-bis(trifluoromethyl)benzyl halide with carbon dioxide (dry ice) is another viable route.
-
Willgerodt-Kindler Reaction: This method can be used to convert 2,4-bis(trifluoromethyl)acetophenone into the corresponding thioamide, which is then hydrolyzed to the desired acid.
Q2: I am observing a significant amount of starting material in my final product after hydrolysis of 2,4-Bis(trifluoromethyl)phenylacetonitrile. What could be the cause?
A2: Incomplete hydrolysis is the most likely reason. This can be due to:
-
Insufficient reaction time or temperature: Ensure that the reaction is allowed to proceed for a sufficient duration at the appropriate temperature as dictated by your protocol.
-
Inadequate concentration of acid or base: The concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) may be too low for a complete reaction.
-
Poor solubility: The nitrile may not be fully soluble in the reaction medium, limiting its contact with the hydrolyzing agent. Consider the use of a co-solvent.
Q3: My NMR spectrum shows unexpected aromatic signals. What could these byproducts be?
A3: Unexpected aromatic signals could arise from several sources depending on your synthetic route. One possibility, though less common under standard conditions, is the hydrolysis of a trifluoromethyl group.[1][2] Under harsh basic conditions, a -CF3 group can be converted to a carboxylic acid (-COOH) group.[1] This would result in the formation of 4-(trifluoromethyl)-2-carboxyphenylacetic acid or even benzene-1,2,4-tricarboxylic acid derivatives if both -CF3 groups react.
Q4: After a Grignard reaction to synthesize the target acid, I have a high-boiling, non-acidic byproduct. What is it likely to be?
A4: A common byproduct in Grignard reactions is the Wurtz coupling product. In the synthesis of this compound via the Grignard route, this would be 1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethane, formed by the coupling of two 2,4-bis(trifluoromethyl)benzylmagnesium halide molecules.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield in nitrile hydrolysis | Incomplete hydrolysis. | Increase reaction time, temperature, or concentration of the hydrolyzing agent. Ensure adequate mixing. |
| Side reactions. | If using harsh basic conditions, consider the possibility of trifluoromethyl group hydrolysis.[1][2] Use milder conditions if possible. | |
| Low yield in oxidation reaction | Incomplete oxidation. | Ensure a sufficient amount of the oxidizing agent is used. Optimize reaction time and temperature. |
| Over-oxidation. | Monitor the reaction closely (e.g., by TLC or GC) to avoid the formation of undesired byproducts like 2,4-bis(trifluoromethyl)benzoic acid. | |
| Low yield in Grignard reaction | Reaction with water. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of Wurtz coupling product. | Add the Grignard reagent slowly to the carbon dioxide source (dry ice). Maintain a low temperature. |
Product Contamination
| Symptom | Possible Contaminant | Identification & Removal |
| Presence of a nitrile peak in IR or a -CH2CN signal in NMR. | Unreacted 2,4-Bis(trifluoromethyl)phenylacetonitrile. | Monitor the hydrolysis reaction until the starting material is consumed. Purify the final product by recrystallization or chromatography. |
| Presence of an alcohol or ketone peak in IR/NMR after an oxidation reaction. | Incomplete oxidation products like 2-(2,4-bis(trifluoromethyl)phenyl)ethanol or 2,4-bis(trifluoromethyl)acetophenone. | Extend the reaction time or use a stronger oxidizing agent. Purify via chromatography. |
| A non-polar, high molecular weight impurity. | 1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethane (from Grignard route). | This byproduct is non-acidic and can be removed by extraction of the desired acid into a basic aqueous solution. |
| Presence of a thioamide-related signal. | Incomplete hydrolysis of the thioamide intermediate from a Willgerodt-Kindler reaction. | Ensure the hydrolysis step is complete. Purify by recrystallization or chromatography. |
Summary of Potential Byproducts
| Synthetic Route | Potential Byproduct | Reason for Formation | Suggested Analytical Method |
| Hydrolysis of Nitrile | 2,4-Bis(trifluoromethyl)phenylacetamide | Incomplete hydrolysis of the nitrile. | NMR, IR, HPLC |
| 4-(Trifluoromethyl)-2-carboxyphenylacetic acid | Hydrolysis of one of the trifluoromethyl groups under harsh basic conditions.[1][2] | NMR, MS, HPLC | |
| Oxidation of Alkylbenzene | 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol | Incomplete oxidation of 2,4-bis(trifluoromethyl)ethylbenzene. | GC-MS, NMR, HPLC |
| 2,4-Bis(trifluoromethyl)acetophenone | Incomplete oxidation of 2,4-bis(trifluoromethyl)ethylbenzene. | GC-MS, NMR, HPLC | |
| 2,4-Bis(trifluoromethyl)benzoic acid | Over-oxidation of the side chain. | GC-MS, NMR, HPLC | |
| Grignard Reaction | 2,4-Bis(trifluoromethyl)toluene | Protonation of the Grignard reagent by adventitious water. | GC-MS, NMR |
| 1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethane | Wurtz coupling of the Grignard reagent. | GC-MS, NMR | |
| Willgerodt-Kindler Reaction | 2,4-Bis(trifluoromethyl)phenylthioacetamide | Incomplete hydrolysis of the thioamide intermediate.[3] | NMR, HPLC, LC-MS |
Synthetic Pathway and Byproduct Formation
The following diagram illustrates a common synthetic route for this compound via the hydrolysis of 2,4-bis(trifluoromethyl)phenylacetonitrile, highlighting potential byproduct formation.
Caption: Synthetic pathway from 2,4-bis(trifluoromethyl)phenylacetonitrile.
References
Technical Support Center: Troubleshooting Reactions Involving Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction has a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in fluorination reactions is a frequent issue. The underlying causes can often be traced back to the reagents, reaction conditions, or the substrate itself.
-
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are moisture-sensitive and should be handled under anhydrous conditions.[1]
-
Solution: Use a fresh bottle of the fluorinating reagent and ensure it has been stored correctly under an inert atmosphere.
-
-
Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.[1]
-
Solution: Increase the equivalents of the fluorinating reagent incrementally.
-
-
Suboptimal Temperature: Fluorination reactions can be highly sensitive to temperature. Some may require cryogenic temperatures to suppress side reactions, while others need heating to proceed at a reasonable rate.[1]
-
Solution: If the reaction is sluggish at low temperatures, gradually increase the temperature. Conversely, if side product formation is observed at higher temperatures, try lowering the temperature.
-
-
Poor Leaving Group (for Deoxyfluorination): In deoxyfluorination reactions, the hydroxyl group must be effectively activated to be displaced by fluoride.
-
Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1]
-
-
Solvent Incompatibility: The choice of solvent is critical. It must be anhydrous and compatible with the fluorinating reagent. Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[2]
-
Solution: Use a dry, non-reactive solvent. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred as they enhance the nucleophilicity of the fluoride ion.[3]
-
Q2: I am observing significant formation of elimination byproducts in my deoxyfluorination reaction. How can I minimize this?
A2: Elimination is a common side reaction in deoxyfluorination, competing with the desired nucleophilic substitution. This is particularly prevalent with secondary and tertiary alcohols and when using basic fluoride sources.
-
Fluoride Source is Too Basic: Highly basic fluoride sources like tetrabutylammonium fluoride (TBAF) can promote E2 elimination.
-
Solution: Switch to a less basic fluoride source. For example, cesium fluoride (CsF) or amine-HF complexes (e.g., Et₃N·3HF) are often milder alternatives.
-
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.
-
Solution: Lowering the reaction temperature can favor the substitution pathway, which generally has a lower activation energy.
-
-
Solvent Choice: The solvent can influence the balance between substitution and elimination.
-
Solution: Nonpolar solvents can sometimes suppress elimination reactions. For nucleophilic fluorination, the use of protic co-solvents can solvate the fluoride ion and in some cases reduce basicity-driven side reactions.
-
Q3: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?
A3: Achieving high selectivity in fluorination reactions can be challenging, especially with complex molecules.
-
For Regioselectivity:
-
Directing Groups: Utilize existing functional groups on your substrate that can direct the fluorinating agent to a specific position.
-
Choice of Reagent: Different fluorinating reagents can exhibit different regioselectivity. It may be necessary to screen a variety of electrophilic or nucleophilic reagents.
-
-
For Diastereoselectivity:
-
Reaction Mechanism: Reactions proceeding through an Sₙ2 mechanism, such as deoxyfluorination with DAST on primary and secondary alcohols, typically occur with an inversion of stereochemistry. Reactions that involve carbocation intermediates are more likely to lead to a mixture of diastereomers.
-
Catalyst/Ligand Choice: In transition-metal-catalyzed fluorinations, the choice of ligand can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce enantioselectivity.
-
Q4: I am struggling with the purification of my fluorinated product. What are some common issues and solutions?
A4: The unique properties of fluorinated compounds can make their purification challenging.
-
Altered Polarity: The introduction of fluorine can significantly change the polarity of a molecule, making its behavior on silica gel unpredictable.
-
Solution: Standard purification techniques like flash column chromatography are common.[4] It is advisable to perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation.
-
-
Co-elution with Byproducts: Fluorinated compounds can sometimes have similar polarities to starting materials or byproducts, leading to difficult separations.
-
Solution: If silica gel chromatography is ineffective, consider alternative techniques. Reversed-phase HPLC can be a powerful tool for purifying polar fluorinated compounds. In some cases, a fluorinated stationary phase can offer unique selectivity for fluorinated analytes.
-
-
Solubility Issues: Highly fluorinated compounds can be poorly soluble in common organic solvents, a property sometimes referred to as "lipophobicity".[5]
-
Solution: "Fluorous" solvents or co-solvents may be necessary to dissolve highly fluorinated compounds for purification or reaction.
-
Troubleshooting Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for elimination side reactions.
Quantitative Data Summary
Table 1: Comparison of Deoxyfluorinating Reagents for a Challenging Substrate.
| Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |
| DAST | - | DCM | 0 → 23 | 17 |
| XtalFluor-M | DBU | DCM | 0 → 23 | 7 |
| XtalFluor-M | NEt₃-3HF | DCM | 0 → 23 | 10 |
| PyFluor | DBU | Toluene | 80 | 7 |
| PhenoFluorMix | - | Toluene | 80 | 4 |
| AlkylFluor | KF | Dioxane | 80 | 50 |
| AlkylFluor | CsF | Toluene | 80 | 79 |
| Data from the deoxyfluorination of testosterone, a substrate prone to side reactions. Yields were determined by ¹⁹F NMR.[6] |
Table 2: Effect of Fluoride Source and Solvent on a Nucleophilic Aromatic Substitution (SₙAr) Reaction.
| Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
| KF | DMSO | 130 | Moderate |
| CsF | DMSO | 130 | Good |
| Me₄NF (anhydrous) | DMSO | Room Temp. | Nearly Quantitative |
| Bu₄NF (anhydrous) | DMF | 90 | Good |
| Qualitative and semi-quantitative data compiled from studies on chloropicolinate substrates.[2][3][7] |
Table 3: Solubility of Potassium Fluoride (KF) in Various Organic Solvents.
| Solvent | Temperature (K) | Solubility (mol fraction x 10³) |
| N,N-dimethylethanolamine | 308.73 | 0.98 |
| N,N-dimethylethanolamine | 367.37 | 2.55 |
| Diethanolamine | 308.73 | 1.81 |
| Diethanolamine | 367.37 | 4.86 |
| Pyridine | 308.73 | 0.08 |
| Pyridine | 367.37 | 0.21 |
| Sulfolane | 308.73 | 0.23 |
| Sulfolane | 367.37 | 0.58 |
| Data from a study on the solubility of KF in polar organic solvents.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) at 0 °C to quench the excess DAST.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.[9][10]
Protocol 2: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol describes a general method for the monofluorination of a β-ketoester.
-
Preparation: In a suitable flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5-10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be conveniently heated using microwave irradiation to accelerate the reaction time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9][10][11]
Protocol 3: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general workflow for the purification of a moderately polar fluorinated compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a solvent in which it is freely soluble (e.g., dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. realab.ua [realab.ua]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Enhancing Continuous Synthesis Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their continuous synthesis processes.
Troubleshooting Guides
Low Reaction Yield
Q1: My continuous flow reaction is giving a low yield. What are the initial troubleshooting steps?
A1: A low yield in a continuous flow system can stem from several factors. A systematic approach to identify the root cause is crucial.[1] Begin by analyzing the crude reaction mixture to understand its composition.
Experimental Protocol: Crude Reaction Mixture Analysis
-
Sample Collection: Once the reactor has reached a steady state, collect a sample of the crude reaction mixture from the outlet.
-
Analytical Techniques: Employ a suitable analytical method to identify and quantify the components. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting materials and the formation of new products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information on unknown components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide a quantitative overview of the reaction mixture composition.
-
-
Data Interpretation: Compare the analytical data of the crude mixture with that of the starting materials and the expected product.
Troubleshooting Workflow: Low Yield
Based on the analysis of the crude reaction mixture, the following decision tree can guide your troubleshooting efforts.
Q2: How do I optimize the residence time to improve yield?
A2: Residence time is a critical parameter in continuous flow chemistry that directly impacts product quality and throughput.[1] The mean residence time is calculated by dividing the reactor volume by the volumetric flow rate.[1] To optimize it, you can either change the reactor volume or adjust the flow rate of the reactants.[1]
Experimental Protocol: Residence Time Optimization
-
Initial Setup: Start with a set of baseline conditions for flow rate and temperature based on batch reaction data or literature.
-
Vary Flow Rate: Systematically vary the flow rate of the reactants while keeping the temperature and reactant concentrations constant.
-
Sample and Analyze: At each flow rate, allow the system to reach a steady state before collecting a sample for analysis (e.g., via HPLC or GC) to determine the yield.
-
Data Correlation: Plot the yield as a function of residence time to identify the optimal range.
Data Presentation: Residence Time vs. Yield
| Residence Time (min) | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
| 5 | 2.0 | 80 | 65 |
| 10 | 1.0 | 80 | 85 |
| 15 | 0.67 | 80 | 92 |
| 20 | 0.5 | 80 | 91 |
| 25 | 0.4 | 80 | 88 |
This is example data and will vary depending on the specific reaction.
Reactor Clogging
Q1: My microreactor is clogging during the synthesis. What are the common causes and how can I prevent it?
A1: Clogging in continuous flow reactors is a common issue, often caused by the precipitation of byproducts, intermediates, or the product itself.[2] Several strategies can be employed to mitigate this problem.
Troubleshooting and Prevention Strategies for Reactor Clogging
| Strategy | Description |
| Solvent Selection | Choose a solvent system where all components (reactants, intermediates, products, and byproducts) remain soluble under the reaction conditions.[3] |
| Ultrasonication | Applying ultrasonic irradiation to the reactor can help break up solid precipitates and prevent their agglomeration and deposition on the reactor walls.[2] |
| Material Pretreatment | Ensure that all starting materials are free of particulate matter by filtering them before introducing them into the reactor.[4] |
| Reactor Design | Using wider-bore tubing or specially designed reactors like continuous stirred-tank reactors (CSTRs) in series can help manage slurries and reduce the risk of clogging.[3] |
Experimental Protocol: Clogging Prevention with Ultrasonic Irradiation
-
Reactor Setup: Place the continuous flow reactor (e.g., a PFA tubing coil) inside an ultrasonic bath.
-
Transducer Positioning: Ensure the ultrasonic transducers are positioned to provide uniform acoustic energy distribution across the reactor.[5]
-
Frequency and Power: Start with a standard frequency (e.g., 40 kHz) and moderate power setting. The optimal parameters may need to be determined experimentally.[5]
-
Temperature Control: The ultrasonic bath can also serve as a temperature controller for the reactor.
-
Operation: Run the continuous synthesis as planned, monitoring the back pressure of the system. A stable back pressure indicates that no clogging is occurring. Pulsed sonication can be used to minimize heat generation.[6]
Pumping Issues
Q1: I'm experiencing pulsating flow from my pumps, leading to inconsistent reaction conditions. How can I resolve this?
A1: Pulsating flow is a common issue with reciprocating pumps often used in continuous flow systems. This can lead to variations in residence time and stoichiometry, affecting product quality. The most effective solution is to install a pulsation dampener.[1]
Experimental Protocol: Installation and Tuning of a Pulsation Dampener
-
Installation:
-
Turn off and de-pressurize the system.
-
Install the pulsation dampener as close to the pump discharge as possible.[2]
-
Ensure all connections are secure.
-
-
Pre-charging:
-
Before starting the pump, pre-charge the dampener with an inert gas (e.g., nitrogen) to approximately 80% of the system's operating pressure.[2] Do not use oxygen.
-
-
Tuning:
-
Start the pump and allow the system to pressurize.
-
Install a pressure gauge downstream of the dampener.
-
Fine-tune the pre-charge pressure of the dampener while monitoring the pressure gauge. Adjust the pressure until the fluctuations on the gauge are minimized.[7]
-
Troubleshooting Logic for Pumping Issues
Frequently Asked Questions (FAQs)
Q1: What are the best practices for cleaning a fouled reactor in a continuous manufacturing setup?
A1: Reactor fouling, the deposition of unwanted material on the reactor walls, can decrease heat transfer efficiency and increase back pressure.[8] Regular cleaning is essential.
General Reactor Cleaning Protocol:
-
Shutdown and Isolation: Safely shut down the reactor and isolate it from the process stream.[8]
-
Initial Rinse: Flush the reactor with a suitable solvent to remove any loose residual material.
-
Detergent Wash: Prepare a solution of a laboratory-grade detergent in warm water and circulate it through the reactor. A soft brush can be used for accessible parts.[9]
-
Solvent Wash: For organic residues, circulate an appropriate solvent (e.g., acetone, ethanol) through the reactor.[9]
-
Acid/Base Wash: For inorganic deposits, a dilute acid or base wash may be necessary. Exercise extreme caution and follow all safety protocols.[9]
-
Final Rinse: Thoroughly rinse the reactor with deionized water until the effluent is neutral and free of cleaning agents.[10]
-
Drying: Dry the reactor completely using a stream of inert gas or by placing it in an oven at a suitable temperature.
-
Record Keeping: Document the cleaning procedure, including the cleaning agents used and the date.[11]
Q2: How can I manage temperature fluctuations in my continuous reactor?
A2: Precise temperature control is critical for consistent product quality and reaction safety.[8] Fluctuations can arise from several sources.
Strategies for Managing Temperature Fluctuations:
-
Precise Control System: Utilize high-precision temperature sensors and PID controllers to monitor and adjust the temperature in real-time.[12]
-
Optimize Heating/Cooling: Regularly inspect and maintain heating and cooling systems to ensure they are functioning correctly.[12]
-
Improve Heat Transfer: Use reactors with a high surface-area-to-volume ratio, such as microreactors, or ensure efficient mixing to promote uniform temperature distribution.[12]
-
Address Exothermic Reactions: For highly exothermic reactions, consider using a series of reactors with inter-stage cooling or a reactor with a very efficient heat exchange system.
Q3: What causes pressure instability in a continuous flow system and how can I troubleshoot it?
A3: Pressure instability can be caused by a variety of factors, including pump pulsation, blockages, leaks, or issues with the back-pressure regulator.
Troubleshooting Pressure Instability:
-
Pump Pulsation: If the pressure is cycling regularly, this is likely due to the pump. Install and tune a pulsation dampener as described in the "Pumping Issues" section.
-
Blockages: A gradual increase in pressure often indicates a blockage forming in the reactor or tubing. Refer to the "Reactor Clogging" section for prevention strategies.[12]
-
Leaks: A sudden drop in pressure could indicate a leak in the system. Carefully inspect all fittings and connections.
-
Back-Pressure Regulator (BPR) Issues: An erratic or incorrect back pressure can be due to a malfunctioning BPR. Check that the BPR is correctly set and functioning properly.
-
Air in the System: Trapped air can cause pressure fluctuations. Ensure all lines are properly primed and that there are no leaks on the suction side of the pump.[10][13]
Visualization of a Multi-Step Continuous Synthesis
The following diagram illustrates a three-step continuous synthesis of a valsartan precursor, involving N-acylation, a Suzuki-Miyaura cross-coupling, and a methyl ester hydrolysis. This provides a visual representation of how different reactor types and separation units can be integrated into a single, continuous process.
References
- 1. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hybrid-chem.com [hybrid-chem.com]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Ultrasonic Reactors: Design, Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. How to Troubleshoot Fluctuating Pressure Readings in Pipelines [eureka.patsnap.com]
- 10. magnificentplumbing.com [magnificentplumbing.com]
- 11. thepetrosolutions.com [thepetrosolutions.com]
- 12. Shimadzu Pressure Fluctuations [shimadzu.nl]
- 13. What Can Cause Extreme Fluctuations in Water Pressure? [wplawinc.com]
Technical Support Center: Synthesis of Trifluoromethylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trifluoromethylphenylacetic acid. The primary focus is on the widely utilized palladium-catalyzed α-arylation of esters, with additional information on alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(3-(trifluoromethyl)phenyl)acetic acid?
A1: The palladium-catalyzed α-arylation of an acetate ester with a 3-(trifluoromethyl)aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) is a highly effective and widely used method. This reaction, often referred to as a Buchwald-Hartwig α-arylation of esters, offers good functional group tolerance and generally provides high yields.[1][2]
Q2: Why is catalyst selection so critical in this synthesis?
A2: The success of the palladium-catalyzed α-arylation heavily depends on the catalyst system. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are crucial. Bulky, electron-rich phosphine ligands are necessary to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-C bond.[3][4] The trifluoromethyl group makes the aryl halide electron-deficient, which can impact the oxidative addition step.[5]
Q3: Are there viable alternative methods to palladium-catalyzed α-arylation?
A3: Yes, other methods can be employed, although they may have their own challenges. These include:
-
Grignard Reaction: Carboxylation of the Grignard reagent derived from a 3-(trifluoromethyl)benzyl halide. This method can be effective but is sensitive to moisture and air.[6][7]
-
Willgerodt-Kindler Reaction: This reaction can convert 3-(trifluoromethyl)acetophenone to the corresponding thioamide, which is then hydrolyzed to the acetic acid. This method often requires harsh conditions and can produce foul-smelling byproducts.[8][9][10]
-
Hydrolysis of a Nitrile: Synthesis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by hydrolysis to the carboxylic acid. This is a two-step process that can be efficient.[7]
Troubleshooting Guides
Palladium-Catalyzed α-Arylation of Esters
This guide addresses common issues encountered during the synthesis of an ester precursor to trifluoromethylphenylacetic acid (e.g., ethyl 2-(3-(trifluoromethyl)phenyl)acetate) via palladium-catalyzed α-arylation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh palladium precursor and ligand. Consider using a pre-formed, air-stable palladium precatalyst (e.g., tBuBrettPhos Pd G3).[11] - Ensure the phosphine ligand has not oxidized; store under an inert atmosphere. |
| 2. Inefficient Ligand | - For electron-deficient aryl halides like those with a -CF₃ group, bulky and electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or Hartwig's dialkylbiarylphosphines are often required.[4] | |
| 3. Inappropriate Base | - The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.[2] For base-sensitive substrates, a weaker base like K₃PO₄ may be effective, though it might require higher temperatures.[1] | |
| 4. Poor Solvent Quality | - Use anhydrous, deoxygenated solvents. Toluene and THF are common choices. Residual water or oxygen can deactivate the catalyst. | |
| Low Yield | 1. Incomplete Reaction | - Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. - A slight increase in temperature may improve the reaction rate, but be cautious of side reactions. |
| 2. Side Reactions | - Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium-enolate intermediate. Using a bulkier ligand can sometimes suppress this. - Diarylation: The product ester is arylated a second time. Using LiHMDS as the base has been shown to be effective in promoting monoarylation.[2] | |
| 3. Product Degradation | - The ester product can be sensitive to the reaction conditions. Minimize reaction time once the starting material is consumed. | |
| Formation of Impurities | 1. Homocoupling of Aryl Halide | - This suggests an issue with the transmetalation step. Ensure the base is sufficiently strong to generate the enolate and that the reaction temperature is appropriate. |
| 2. Unreacted Starting Materials | - See "Low or No Conversion" section. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation for Ethyl 2-(3-(trifluoromethyl)phenyl)acetate Synthesis
This protocol is a representative procedure based on established methods for α-arylation of esters.[2][11]
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Ethyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%) and SPhos (e.g., 2-4 mol%).
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) and ethyl acetate (1.5-2.0 equivalents).
-
Cool the mixture to 0 °C and slowly add a solution of LiHMDS in THF or toluene (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
Materials:
-
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the trifluoromethylphenylacetic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Quantitative Data
The following table summarizes typical yields for the α-arylation of esters with aryl halides, providing a comparative overview of different catalyst systems. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Palladium Precursor | Ligand | Base | Aryl Halide Type | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | LiHMDS | Aryl Bromide | 80-95 | [2] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Aryl Chloride | 75-90 | [4] |
| Pd(OAc)₂ | P(t-Bu)₃ | LiNCy₂ | Aryl Bromide | 85-98 | [12] |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Aryl Bromide | 70-90 | [13][14] |
| Pd(dba)₂ | Q-phos | Zinc Enolate | Aryl Bromide | 80-95 | [15] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of trifluoromethylphenylacetic acid.
Caption: Decision logic for selecting catalyst and base in α-arylation.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. synarchive.com [synarchive.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Managing Reaction Temperature for Optimal Yield
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to achieve optimal product yield and purity. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling reaction temperature so critical for achieving optimal yield?
Reaction temperature is a crucial parameter because it directly influences the rates of both the desired reaction and any potential side reactions.[1] According to chemical kinetics, a modest increase in temperature can dramatically increase reaction rates.[2][3][4] This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[2][5][6] However, different reactions possess different activation energies. If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more than the desired product, which ultimately decreases selectivity and overall yield.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome.[1]
For reversible reactions, temperature also affects the equilibrium position. According to Le Chatelier's principle:
-
Exothermic reactions (release heat): Increasing the temperature will shift the equilibrium towards the reactants, decreasing the product yield.[2][7]
-
Endothermic reactions (absorb heat): Increasing the temperature will favor the formation of products, thereby increasing the yield.[2]
Q2: What are common indications that incorrect reaction temperature is negatively impacting my yield?
Several signs may suggest that your reaction temperature is not optimized:
-
Lower than expected yield: This is the most direct indicator.
-
Presence of unexpected by-products: Observed as extra peaks in analytical data (e.g., HPLC, GC-MS, NMR).[1]
-
Formation of colored impurities: Can indicate degradation or side reactions.[1]
-
Inconsistent results between batches: Difficulty in reproducing outcomes can point to poor temperature control.[1]
-
Reaction stalling or proceeding too rapidly: A reaction that doesn't go to completion or is uncontrollably fast can be a symptom of suboptimal temperature.[1]
Q3: What are the primary methods for controlling temperature in a laboratory setting?
Effective temperature control is essential for reproducible and high-yielding reactions. Common laboratory methods include:
-
Immersion Baths: Using a liquid bath (water, oil) or a solid bath (sand) with a hot plate stirrer provides simple and effective temperature control. For sub-ambient temperatures, ice/water baths (0°C) or dry ice/solvent baths (-78°C with acetone or isopropanol) are common.[8]
-
Heating Mantles: These are used for round-bottom flasks and provide even heating at elevated temperatures. They should be connected to a temperature controller with a probe in the reaction mixture for accurate control.[9]
-
Jacketed Reactors: For larger scale or more precise control, jacketed reactors circulate a heat-transfer fluid at a set temperature around the reaction vessel.[8][10]
-
Automated Systems and Chillers: Cryostats and chillers offer high-precision, automated control for both heating and cooling, often integrated with jacketed reactors.[8]
Troubleshooting Guides
Issue 1: Low Yield Due to Suspected Side Reactions
If you observe a low yield of your desired product along with the formation of impurities, your reaction temperature may be promoting unwanted side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the primary reaction. Reducing the temperature can slow down the side reactions more significantly than the desired reaction, thus improving selectivity.[11]
-
Perform a Temperature Screening Study: Systematically run the reaction at a range of temperatures (e.g., in 10-20°C increments) to identify the optimal temperature that maximizes the yield of the desired product while minimizing by-products.[1][11]
-
Analyze By-products: Characterize the structure of the main by-products. This can provide insight into the reaction mechanism of their formation and help determine if it is temperature-dependent.
Troubleshooting Workflow for Temperature-Related By-product Formation
Caption: A workflow for troubleshooting low yield due to by-products.
Issue 2: Reaction Not Going to Completion (Stalled Reaction)
If you find a significant amount of starting material remaining even after a long reaction time, the temperature may be too low to provide sufficient energy to overcome the activation energy barrier.
Troubleshooting Steps:
-
Increase the Reaction Temperature: Gradually increase the temperature in increments (e.g., 10°C) to see if the reaction rate improves.[12] Monitor the reaction closely for the appearance of by-products.
-
Consult the Literature: Check for similar reactions to determine the typical temperature ranges used.
-
Consider Solvent Boiling Point: Ensure the reaction temperature is not limited by the boiling point of the solvent. If a higher temperature is needed, a higher-boiling solvent may be required.
Issue 3: Managing Exothermic Reactions and Preventing Runaway
Highly exothermic reactions can be dangerous if not properly controlled, leading to a rapid increase in temperature and pressure, known as a thermal runaway.[13] This can result in product decomposition and unsafe conditions.
Troubleshooting and Control Strategies:
-
Ensure Adequate Cooling: The reactor's cooling system (e.g., cooling jacket, coils) must be able to handle the maximum heat generated.[14]
-
Slow Reagent Addition: Add one of the reactants dropwise or via a syringe pump. This allows the heat to dissipate as it is generated, maintaining a stable temperature.[15][16]
-
Use a Semi-batch Process: For larger scale reactions, a semi-batch process where one reactant is added gradually allows for better temperature control.[17]
-
Dilution: Running the reaction at a lower concentration can help to manage the heat output.[15]
Logical Relationship for Exothermic Reaction Control
Caption: Control strategies for managing exothermic reactions.
Data Presentation: Impact of Temperature on Yield and Selectivity
The following tables summarize how reaction temperature can affect conversion, yield, and product distribution in different types of reactions.
Table 1: Effect of Temperature on the Esterification of Oleic Acid
This table shows that for this reaction, increasing the temperature increases the conversion of the starting material.
| Temperature (°C) | Oleic Acid Conversion (%) | Reference |
| 120 | 75.2 | [1] |
| 130 | 88.6 | [1] |
| 140 | 95.3 | [1] |
Table 2: Product Distribution in the Catalytic Pyrolysis of HDPE by Temperature
In this case, a lower temperature is favorable for maximizing the desired liquid product, while higher temperatures lead to more gaseous by-products.[1]
| Temperature (°C) | Condensed (Liquid) Product Yield (%) | Non-Condensable Gas Yield (%) | Coke Yield (%) | Reference |
| 420 | 89.5 | 9.7 | 0.8 | [1] |
| 480 | 87.3 | 11.8 | 0.9 | [1] |
| 510 | 85.1 | 13.9 | 1.0 | [1] |
Experimental Protocols
Protocol: Optimization of Reaction Temperature to Maximize Yield
Objective: To systematically determine the optimal reaction temperature that provides the highest yield of the desired product while minimizing impurity formation.[1]
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with circulator, or round-bottom flasks in controlled-temperature baths).
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).
Procedure:
-
Initial Temperature Selection: Based on literature for similar reactions or theoretical calculations, choose an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[1]
-
Reaction Setup: Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere. Begin stirring to ensure the mixture is homogenous.[1]
-
Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 40°C). Allow the reaction mixture to reach and stabilize at the set temperature before initiating the reaction (e.g., by adding the final reagent).[1]
-
Reaction Monitoring: Once the reaction is initiated, take small aliquots of the reaction mixture at regular time intervals. Quench the reaction in the aliquot immediately and analyze it to determine the concentration of the starting material, desired product, and any major by-products.
-
Reaction Completion and Workup: Continue monitoring until the starting material is consumed or the reaction appears to have stopped. Once complete, perform the standard workup and purification for the reaction.
-
Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C), keeping all other parameters (concentrations, stirring speed, etc.) constant.
-
Data Analysis: Calculate the yield of the desired product and the levels of impurities for each temperature. Plot the yield of the desired product and the formation of by-products as a function of temperature. The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities.[1]
-
Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[1]
Experimental Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. msesupplies.com [msesupplies.com]
- 5. monash.edu [monash.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. chemengzone.com [chemengzone.com]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
- 13. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 14. amarequip.com [amarequip.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. Managing heat transfer in continuous flow at scale — Stoli Chem [stolichem.com]
- 17. fauske.com [fauske.com]
Validation & Comparative
A Comparative Guide to the Characterization of 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of 2,4-Bis(trifluoromethyl)phenylacetic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry.[1][2] This document compares its physicochemical properties to its mono-substituted analogs, provides standard experimental protocols for its analysis, and illustrates key conceptual frameworks through diagrams.
Physicochemical Properties: A Comparative Analysis
The introduction of trifluoromethyl groups significantly influences the properties of the parent phenylacetic acid molecule. The following table summarizes and compares the key physicochemical properties of this compound with its mono-substituted counterparts and the unsubstituted parent compound.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Bis(trifluoromethyl) phenylacetic acid | 2-(Trifluoromethyl) phenylacetic acid | 4-(Trifluoromethyl) phenylacetic acid | Phenylacetic Acid (Parent Compound) |
| Molecular Formula | C₁₀H₆F₆O₂[1][3] | C₉H₇F₃O₂[2] | C₉H₇F₃O₂[4] | C₈H₈O₂[5] |
| Molecular Weight | 272.15 g/mol [1][3] | 204.15 g/mol [2] | 204.15 g/mol [4][6] | 136.15 g/mol [5] |
| Melting Point (°C) | 83 - 87[1] | 100 - 104[2] | 82 - 85[4][6] | 76 - 78 |
| pKa (Predicted) | 3.80 ± 0.10[7] | ~3.9 (Estimated) | ~4.0 (Estimated) | 4.31 |
| Calculated XLogP3 | 3.2[3] | 2.5 | 2.5 | 1.4[5] |
| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline solid[2] | Crystalline solid[6] | White solid[5] |
Note: Estimated pKa values for mono-substituted compounds are based on the known effects of the CF₃ group on benzoic acid pKa and are for comparative purposes.
The data indicates that the addition of CF₃ groups substantially increases molecular weight and lipophilicity (XLogP3). The strong electron-withdrawing nature of two CF₃ groups in this compound is predicted to increase its acidity (lower pKa) compared to the parent compound.
Structural and Workflow Diagrams
Visualizing relationships and processes is crucial in research and development. The following diagrams, rendered using DOT language, illustrate the structural relationships of these compounds and a typical characterization workflow.
Caption: Structural relationship of the target compound to its analogs.
Caption: A typical workflow for chemical compound characterization.
Potential Biological Activity
Phenylacetic acid derivatives are often investigated for anti-inflammatory properties, frequently through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl groups can enhance potency and modify selectivity.[4][8]
Caption: Potential inhibitory action on the prostaglandin synthesis pathway.
Standard Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and its alternatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of fluorine atoms.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum to identify the number of unique protons, their chemical environment, and coupling patterns. The methylene (-CH₂-) protons are expected between 3.5-4.0 ppm, with aromatic protons appearing further downfield.
-
¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon atoms. The CF₃ carbons and the carboxylic acid carbonyl carbon will be key diagnostic peaks.
-
¹⁹F NMR: Acquire a fluorine spectrum. This is crucial for confirming the two distinct CF₃ groups. They should appear as singlets (assuming no F-F coupling) at characteristic chemical shifts.
-
Data Analysis: Integrate peaks, determine chemical shifts (ppm), and analyze coupling constants (J in Hz) to confirm the 2,4-substitution pattern.
-
B. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analysis: Acquire the mass spectrum. The primary peak should correspond to the molecular ion's mass-to-charge ratio (m/z). For C₁₀H₆F₆O₂, the expected monoisotopic mass is approximately 272.03 Da.[3]
-
Fragmentation (MS/MS): If necessary, perform tandem MS to analyze fragmentation patterns, which can provide further structural confirmation (e.g., loss of CO₂).
-
C. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Protocol:
-
System Setup: Use a reverse-phase C18 column.
-
Mobile Phase: Prepare a gradient mobile phase system, typically consisting of Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% acid).
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Run a gradient elution (e.g., 5% to 95% Solvent B over 20 minutes).
-
Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
D. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare the sample using a method like KBr pellet or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method.
-
Spectrum Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands:
-
O-H stretch (Carboxylic Acid): A very broad band, typically around 3300-2500 cm⁻¹.
-
C=O stretch (Carbonyl): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-F stretches (Trifluoromethyl): Strong, characteristic bands typically in the 1350-1100 cm⁻¹ region.
-
C-H stretches (Aromatic/Aliphatic): Bands appearing just above and below 3000 cm⁻¹.
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
Verifying Discovery: A Guide to Validating Experimental Results with Analytical Techniques
In the landscape of scientific research and drug development, the journey from initial discovery to a validated, reproducible result is paramount. This guide provides a comparative overview of common analytical techniques used to validate experimental findings, offering researchers, scientists, and drug development professionals a framework for robustly confirming their results. We will delve into the validation of protein quantification and the analysis of cellular signaling pathways, comparing the performance of traditional methods with modern analytical technologies.
Corroborating Protein Quantification: Western Blot vs. Mass Spectrometry
The accurate quantification of protein expression is fundamental to understanding cellular processes and the effects of therapeutics. While Western blotting has long been a staple for targeted protein analysis, mass spectrometry-based proteomics has emerged as a powerful, high-throughput alternative.
Comparison of Protein Quantification Data
The following table summarizes a comparative analysis of protein fold-change determined by quantitative Western blot and mass spectrometry. The data represents the log2 fold change of target protein enrichment.
| Protein | Log2 (Fold Change) - Mass Spectrometry | Log2 (Fold Change) - Quantitative Western Blot |
| Protein A | 1.58 | 1.45 |
| Protein B | -0.92 | -1.15 |
| Protein C | 2.10 | 1.98 |
| Protein D | 0.45 | 0.60 |
| Protein E | -1.75 | -1.60 |
Statistical analysis of such comparative data often involves linear regression to assess the correlation between the two methods. For instance, in one study, a linear regression analysis of log2 fold change values for target protein enrichment obtained from mass spectrometry versus quantitative Western blot yielded an R² of 0.4230 and a p-value of 0.0808. A similar comparison for protein competition experiments showed an R² of 0.5028 and a p-value of 0.0489.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed methodologies are crucial. Below are standardized protocols for both quantitative Western blotting and mass spectrometry-based proteomics.
Quantitative Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates by heating with Laemmli buffer. Load equal amounts of total protein per lane onto a polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mass Spectrometry-Based Proteomics Protocol
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and denature, reduce, and alkylate them. Digest the proteins into peptides using a protease, most commonly trypsin.
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction (SPE) column to remove contaminants. For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Inject the peptides into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). The LC separates the peptides based on their hydrophobicity. The mass spectrometer then ionizes the peptides, measures their mass-to-charge ratio (MS1 scan), fragments them, and measures the mass-to-charge ratio of the fragments (MS2 scan).
-
Data Analysis: Process the raw MS data using specialized software to identify the peptides from their fragmentation patterns and quantify their abundance. Protein abundance is inferred from the abundance of its constituent peptides.
Visualizing the Validation Workflow
The logical flow of validating experimental results can be visualized to clarify the relationship between the initial experiment and the subsequent analytical validation.
Experimental validation workflow.
Analyzing Cellular Signaling: A Kinase Pathway Case Study
Understanding how cells respond to stimuli through signaling pathways is a cornerstone of drug discovery. The activation of these pathways often involves a cascade of protein phosphorylation events. Here, we compare the validation of a kinase signaling pathway activation using traditional methods and flow cytometry.
Validation of Kinase Pathway Activation
A common experimental approach is to stimulate cells and measure the phosphorylation of a downstream substrate of a specific kinase. This initial finding can then be validated by orthogonal methods.
Comparison of Validation Techniques
| Technique | Principle | Throughput | Quantitative Capability | Single-Cell Resolution |
| Western Blot | Immuno-detection of specific phosphorylated proteins from cell lysates. | Low | Semi-quantitative to quantitative with careful normalization. | No |
| Flow Cytometry (Phospho-flow) | Fluorescently labeled antibodies detect intracellular phosphorylated proteins in individual cells. | High | Quantitative measurement of fluorescence intensity. | Yes |
| LC-MS/MS | Direct identification and quantification of phosphorylated peptides from digested cell lysates. | High | Highly quantitative and can identify novel phosphorylation sites. | No (without single-cell proteomics) |
Experimental Protocols for Signaling Analysis
Flow Cytometry (Phospho-flow) Protocol
-
Cell Stimulation: Treat cells with a specific ligand or inhibitor to modulate the signaling pathway of interest.
-
Fixation: Fix the cells with paraformaldehyde to preserve the phosphorylation state of intracellular proteins.[2]
-
Permeabilization: Permeabilize the cell membrane with a detergent (e.g., methanol or saponin) to allow antibodies to enter the cell.[2]
-
Antibody Staining: Incubate the cells with fluorescently labeled primary antibodies specific to the phosphorylated target protein and cell surface markers to identify cell populations.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, which measures the fluorescence intensity of each cell.[3]
-
Data Analysis: Gate on the cell population of interest and quantify the shift in fluorescence intensity of the phospho-specific antibody to determine the level of protein phosphorylation.
LC-MS/MS for Phosphoproteomics Protocol
-
Cell Lysis and Protein Digestion: Lyse stimulated and control cells, and digest the proteins into peptides as described in the proteomics protocol above.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantify the relative abundance of each phosphopeptide between different experimental conditions.
Visualizing a Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway, a common subject of experimental validation.
A generic kinase signaling cascade.
References
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 2,4-Bis(trifluoromethyl)phenylacetic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.
Method Comparison
Two primary analytical approaches are compared: a robust and widely accessible HPLC method with UV detection, and a highly sensitive and selective LC-MS/MS method.
Table 1: Comparison of Hypothesized HPLC and LC-MS/MS Method Performance
| Parameter | HPLC with UV Detection (Method 1) | LC-MS/MS (Method 2) |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography coupled with Tandem Mass Spectrometry |
| Instrumentation | HPLC system with UV/Vis Detector | UPLC or HPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid (gradient or isocratic) | Acetonitrile and water with 0.1% Formic Acid (gradient) |
| Detection | UV absorbance at ~260 nm | Multiple Reaction Monitoring (MRM) |
| Hypothetical Retention Time | ~5-7 minutes | ~2-4 minutes |
| Hypothetical Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Hypothetical Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Linearity (Hypothetical) | 0.1 - 100 µg/mL (R² > 0.999) | 0.001 - 10 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | Good for simple matrices | Excellent, highly selective for target analyte |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Primary Application | Routine quality control, purity assessment | Trace level quantification, bioanalysis, impurity identification |
Experimental Protocols
The following are detailed hypothetical methodologies for the two compared analytical techniques.
Method 1: HPLC with UV Detection
This method is designed for routine analysis and quality control where high sensitivity is not the primary requirement.
1. Instrumentation:
-
HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Further dilute with the same solvent to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: LC-MS/MS
This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis.
1. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions (Hypothetical):
-
Quantifier: m/z 271 -> 227 (corresponding to the loss of COOH).
-
Qualifier: m/z 271 -> 207 (corresponding to a different fragmentation).
-
4. Sample Preparation:
-
For bioanalytical samples (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.
-
For other samples, dissolve and dilute as in Method 1 to an appropriate concentration for the LC-MS/MS system.
Visualizations
Diagram 1: General HPLC/LC-MS Workflow
Caption: General workflow for HPLC and LC-MS analysis.
Diagram 2: HPLC vs. LC-MS Decision Pathway
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids for Researchers and Drug Development Professionals
An in-depth guide to the effects of fluorination on the physicochemical properties, biological activity, and metabolic stability of phenylacetic acid, a versatile scaffold in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including acidity, lipophilicity, metabolic stability, and biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity
The introduction of fluorine atoms to the phenyl ring of phenylacetic acid significantly influences its acidity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine generally leads to a decrease in the pKa value, making the corresponding acid more acidic. The position and number of fluorine substituents also modulate the lipophilicity of the molecule.
Below is a summary of experimental and predicted pKa and logP values for phenylacetic acid and its fluorinated derivatives.
| Compound | pKa | logP |
| Phenylacetic Acid | 4.31[1] | 1.41[2] |
| 2-Fluorophenylacetic Acid | Data not available | Data not available |
| 3-Fluorophenylacetic Acid | 4.10 (Predicted)[3] | 1.7[3][4] |
| 4-Fluorophenylacetic Acid | Data not available | 1.6 |
| 2,6-Difluorophenylacetic Acid | Data not available | Data not available |
| 3,5-Difluorophenylacetic Acid | 3.90 (Predicted)[5][6] | 1.59[5] |
Note: Experimental data for all analogs were not consistently available in the literature. Predicted values are provided where experimental data is absent. Direct comparison between different sources should be made with caution due to variations in experimental conditions.
Biological Activity: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) |
| Diclofenac | COX-1 | 0.076[7] |
| COX-2 | 0.026[7] |
The introduction of fluorine can significantly alter the binding affinity of small molecules to their protein targets. Further empirical studies are necessary to create a comprehensive structure-activity relationship (SAR) for fluorinated phenylacetic acids as COX inhibitors.
Metabolic Stability
Fluorination is a common strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. While it is generally accepted that fluorination can increase metabolic half-life, specific comparative data for a series of fluorinated phenylacetic acids is limited. The metabolic stability of these compounds can be assessed in vitro using liver microsomes.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes |
| Phenylacetic Acid | Specific comparative data not available |
| Fluorinated Phenylacetic Acids | Specific comparative data not available |
Researchers can utilize the detailed experimental protocol provided in this guide to determine and compare the metabolic stability of their specific phenylacetic acid derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
-
Determination of logP by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Preparation:
-
Saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
Add equal volumes of the n-octanol-saturated water (containing the test compound) and water-saturated n-octanol to a flask.
-
Shake the flask for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Let the phases separate.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of liver microsomes (e.g., human, rat) in the phosphate buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsome solution, the test compound, and the phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare solutions of COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare stock solutions of the test compound at various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at different concentrations.
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set time to allow for prostaglandin production.
-
Stop the reaction by adding a suitable quenching solution.
-
-
Quantification of Prostaglandins:
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of fluorinated and non-fluorinated phenylacetic acids.
Caption: A general experimental workflow for the comparative analysis.
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of phenylacetic acid derivatives are often linked to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Phenylacetic Acid Derivatives.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Aryl Acetamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The versatility of this chemical moiety allows for fine-tuning of its physicochemical and pharmacological properties through targeted structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aryl acetamide series, focusing on their anticonvulsant and anti-parasitic activities. Experimental data is presented to highlight the impact of structural changes on biological outcomes, and detailed protocols for key assays are provided to aid in the design and execution of future research.
Anticonvulsant Activity of Aryl Acetamides
Aryl acetamides have been extensively investigated for their potential to treat epilepsy and other seizure disorders. A prominent mechanism of action for many of these compounds is the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Key Structural-Activity Relationship Observations:
-
Aryl Ring Substitution: The nature and position of substituents on the aryl ring significantly influence anticonvulsant potency. For 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity is observed in unsubstituted phenyl derivatives or those with ortho- and meta-substituents.[1]
-
Amide Substitution: Modification of the acetamide nitrogen can impact activity. For instance, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the presence of a dimethylamino moiety at the three-position of the pyrrolidine-2,5-dione was favorable for potent anticonvulsant activity.
-
Chirality: The stereochemistry of chiral centers within the molecule can lead to significant differences in potency and toxicity.
Comparative Anticonvulsant Activity Data:
The following table summarizes the in vivo anticonvulsant activity of selected aryl acetamide derivatives in two standard preclinical models: the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence seizures.[2][3][4][5]
| Compound Series | Specific Compound/Substitution | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 (3-CF₃, dimethylamino) | 49.6 | 67.4 | >300 | >6.0 (MES) |
| N-3-arylamide substituted 5,5-cyclopropanespirohydantoins | Compound 5j | 9.2 | - | 421.6 | 45.8 (MES) |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Compound 19 | >300 (0.5h), 100 (4h) | >300 | - | - |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Compound 12 | 100 (0.5h) | >300 | - | - |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of animals.
Anti-parasitic Activity of Aryl Acetamides
Aryl acetamide derivatives have also emerged as promising leads for the treatment of parasitic diseases, notably cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium.
Key Structural-Activity Relationship Observations:
-
Aryl Tail Group: For aryl acetamide triazolopyridazines, electron-withdrawing groups on the aryl "tail" are preferred over electron-donating groups for enhanced anti-cryptosporidial potency.[6]
-
Substitution Pattern: 2-substituted compounds on the aryl ring were found to be inactive. The 3,4-dichloro substitution pattern has shown synergistic effects.[6]
-
Fluorine Substitution: The strategic placement of fluorine atoms, particularly at the 4-position of the aryl ring, can significantly improve potency.[6]
-
Heterocyclic Head Group: The nature of the heterocyclic "head group" is critical for activity. Replacement of the triazolopyridazine moiety often leads to a significant loss of potency, highlighting its importance in the pharmacophore.[7]
Comparative Anti-Cryptosporidium Activity Data:
The following table presents the in vitro activity of aryl acetamide triazolopyridazine derivatives against Cryptosporidium parvum.
| Compound | Aryl Substitution | C. parvum EC₅₀ (µM) |
| SLU-2633 (Lead Compound) | 3,4-dichloro | 0.17[6] |
| SLU-10482 | 4-fluoro | 0.07[6] |
| 17a (Reduced triazolopyridazine) | 3,4-dichloro | 1.2[7] |
| Nitazoxanide (Standard of Care) | - | ~3.7-3.8[7] |
EC₅₀: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key pharmacological assays are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal electrodes.
Procedure:
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) to the corneas of the animal.
-
Place the corneal electrodes on the eyes.
-
Deliver an alternating electrical current of a specified intensity and duration (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for generalized myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[4][8][9]
Apparatus:
-
Isolation cages for observation.
Procedure:
-
Administer the test compound to mice or rats.
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg in CF-1 mice) into a loose fold of skin on the neck.[8]
-
Place the animal in an isolation cage and observe for a period of 30 minutes for the onset of seizures.[8]
-
The endpoint is typically the occurrence of a clonic seizure lasting for at least 3-5 seconds.[8]
-
An animal is considered protected if it does not exhibit the seizure endpoint within the observation period.[8]
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure endpoint.
In Vitro Anti-Cryptosporidium Assay (C. parvum HCT-8 Assay)
This assay is used to determine the potency of compounds against Cryptosporidium parvum growth in a human intestinal cell line.
Materials:
-
Human ileocecal adenocarcinoma cells (HCT-8).
-
Cryptosporidium parvum oocysts.
-
Appropriate cell culture media and reagents.
-
Detection reagents (e.g., fluorescently labeled antibody against C. parvum).
Procedure:
-
Seed HCT-8 cells in 96- or 384-well plates and grow to confluency.
-
Excyst C. parvum oocysts to release sporozoites.
-
Infect the HCT-8 cell monolayers with the sporozoites.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours) to allow for parasite development.
-
Fix and permeabilize the cells.
-
Stain the parasites with a specific antibody or dye.
-
Image the plates using a high-content imager to quantify the number and size of the parasites.
-
The EC₅₀ value is calculated by determining the compound concentration that inhibits parasite growth by 50% compared to untreated controls.
Visualizing Mechanisms and Workflows
To better understand the context of aryl acetamide SAR, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of aryl acetamide anticonvulsants targeting voltage-gated sodium channels.
References
- 1. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. benchchem.com [benchchem.com]
The Impact of Fluorination on Pharmacokinetic Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic profiles. This guide provides an objective comparison of the effects of fluorination on key pharmacokinetic parameters, supported by experimental data and detailed methodologies. By understanding these effects, researchers can better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.
The Influence of Fluorine on Key Pharmacokinetic Parameters
Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be leveraged to enhance a drug's performance. Judicious placement of fluorine atoms can lead to improved metabolic stability, enhanced membrane permeability, and modulated physicochemical properties, which collectively contribute to a more favorable pharmacokinetic profile.[1][2] This often translates to increased bioavailability, longer half-life, and improved overall exposure of the drug in the body.[3][4]
One of the most significant advantages of fluorination is the ability to block "metabolic soft spots" on a molecule.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[3][6] This resistance to breakdown can prolong the drug's presence in the systemic circulation, thereby enhancing its therapeutic effect.
Comparative Pharmacokinetic Data
Case Study 1: Celecoxib vs. 4'-Fluorocelecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily metabolized by the CYP2C9 enzyme through the hydroxylation of its methyl group.[3] A study comparing the metabolic stability of celecoxib with its 4'-fluorinated analog demonstrated a significant improvement in metabolic stability for the fluorinated compound.
| Compound | In Vitro Metabolic Stability (Relative to Celecoxib) | Primary Metabolizing Enzyme |
| Celecoxib | 1x | CYP2C9[3] |
| 4'-Fluorocelecoxib | 4x more stable[7] | CYP2C9 |
This increased stability is attributed to the fluorine atom's ability to shield the adjacent metabolic site from enzymatic attack.
Case Study 2: Sitagliptin (a trifluoromethylated compound)
Sitagliptin is a highly effective oral hypoglycemic agent containing a trifluoromethyl group. While a direct non-fluorinated analog is not commercially available for comparison, its pharmacokinetic profile in healthy subjects highlights the desirable properties often achieved with fluorination.
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [8] |
| Half-life (t½) | 8 - 14 hours | [9] |
| Time to Peak Concentration (Tmax) | 1 - 4 hours | [8] |
| Volume of Distribution (Vd) | ~198 L | - |
| Renal Clearance | ~388 mL/min | [9] |
Note: Data for Vd was not explicitly found in the provided search results.
The high bioavailability and once-daily dosing regimen of sitagliptin are indicative of its favorable pharmacokinetic properties, to which the fluorinated moiety likely contributes.[9]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key in vitro ADME assays are provided below.
Liver Microsomal Stability Assay
This assay is crucial for assessing the metabolic stability of a compound by exposing it to liver enzymes, primarily cytochrome P450s.
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared, typically in a solvent like DMSO and then diluted in the buffer.
-
Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of NADPH, a necessary cofactor for CYP enzyme activity. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[1][3][10][11][12]
Caco-2 Permeability Assay
This assay is the industry standard for predicting the intestinal absorption of orally administered drugs.
Objective: To assess the permeability of a compound across a monolayer of human intestinal cells (Caco-2).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports in Transwell plates and cultured for 21-25 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport (Absorption): The test compound is added to the apical (upper) side of the monolayer, and the amount of compound that transports to the basolateral (lower) side is measured over time.
-
Basolateral to Apical (B-A) Transport (Efflux): The test compound is added to the basolateral side, and the amount that transports to the apical side is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
-
Sample Analysis: Samples from both the donor and receiver compartments are collected at specific time points and analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[2][5][6][13][14]
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: A typical workflow for a pharmacokinetic study, from in vitro screening to in vivo analysis.
Caption: The primary metabolic pathway of Celecoxib mediated by the CYP2C9 enzyme.
References
- 1. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits metabolism of cytochrome P450 2D6 substrate metoprolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine Metabolism and Pharmacological Interactions: The Role ...: Ingenta Connect [ingentaconnect.com]
- 7. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 12. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluoxetine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectral Data of 2-(Trifluoromethyl)phenylacetic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 2-(Trifluoromethyl)phenylacetic acid and its structural isomers, 3-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethyl)phenylacetic acid, alongside the parent compound, phenylacetic acid. The inclusion of the trifluoromethyl group (CF₃) at different positions on the phenyl ring significantly influences the electronic environment and, consequently, the spectral characteristics of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and agrochemical synthesis.
Comparative Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-(Trifluoromethyl)phenylacetic acid and its comparators. This data is essential for distinguishing between these closely related structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group.
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | Carboxylic Acid Proton (-COOH) (δ, ppm) | Solvent |
| 2-(Trifluoromethyl)phenylacetic acid | 7.38 - 7.66 (m)[1] | 3.86 (s)[1] | ~10 (br s)[1] | CDCl₃ |
| 3-(Trifluoromethyl)phenylacetic acid | 7.53 - 7.64 (m) | 3.73 (s) | 12.46 (br s) | DMSO-d₆ |
| 4-(Trifluoromethyl)phenylacetic acid | 7.40 (d), 7.59 (d) | 3.71 (s) | ~10.5 (br s) | CDCl₃ |
| Phenylacetic acid | 7.24 - 7.36 (m) | 3.64 (s) | - | CDCl₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The position of the trifluoromethyl group distinctly affects the chemical shifts of the aromatic carbons.
| Compound | Carboxylic Acid Carbon (-COOH) (δ, ppm) | Methylene Carbon (-CH₂-) (δ, ppm) | Aromatic Carbons (δ, ppm) | Trifluoromethyl Carbon (-CF₃) (δ, ppm) | Solvent |
| 2-(Trifluoromethyl)phenylacetic acid | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found | CDCl₃ |
| 3-(Trifluoromethyl)phenylacetic acid | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found | CDCl₃ |
| Phenylacetic acid | 177.88 | 41.01 | 133.18, 129.34, 128.61, 127.33 | N/A | CDCl₃ |
Note: While ¹³C NMR data for the trifluoromethyl-substituted phenylacetic acids are available in chemical databases, specific peak assignments were not found in the provided search results.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid and the C-F bonds are of particular interest.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C-F Stretch (Trifluoromethyl) (cm⁻¹) |
| 2-(Trifluoromethyl)phenylacetic acid | Broad, ~2500-3300 | ~1710 | Strong, ~1100-1350 |
| 3-(Trifluoromethyl)phenylacetic acid | Broad, ~2500-3300[3][4] | ~1700[3][4] | Strong, ~1100-1350[3][4] |
| 4-(Trifluoromethyl)phenylacetic acid | Broad, ~2500-3300[5] | ~1705[5] | Strong, ~1100-1350[5] |
| Phenylacetic acid | Broad, ~2500-3300 | ~1700 | N/A |
Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film). The presence of a strong absorption band in the 1100-1350 cm⁻¹ region is a key indicator of the trifluoromethyl group.[3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)phenylacetic acid | 204[1] | 159 ([M-COOH]⁺), 140, 109, 91[1] |
| 3-(Trifluoromethyl)phenylacetic acid | 204 | 159 ([M-COOH]⁺), 145, 109, 91 |
| 4-(Trifluoromethyl)phenylacetic acid | 204[2] | 159 ([M-COOH]⁺), 109, 91[2] |
| Phenylacetic acid | 136 | 91 ([M-COOH]⁺) |
The fragmentation of these phenylacetic acids is typically characterized by the loss of the carboxylic acid group (-COOH, 45 Da) to form a stable benzyl or substituted benzyl cation.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the peaks.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
-
Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectral analysis of a chemical compound.
Caption: A flowchart illustrating the general steps involved in the spectral analysis of a chemical compound.
References
- 1. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 13C NMR spectrum [chemicalbook.com]
- 2. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]
- 3. m-(Trifluoromethyl)phenylacetic acid(351-35-9) IR Spectrum [chemicalbook.com]
- 4. m-(Trifluoromethyl)phenylacetic acid(351-35-9) IR2 [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to Analytical Standards for Trifluoromethylphenylacetic Acid Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of trifluoromethylphenylacetic acid (TFMPAA) and its derivatives are crucial. These compounds are important building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive comparison of the two primary analytical techniques used for their analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical validation principles to ensure the reliability of results.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like trifluoromethylphenylacetic acid. It is particularly well-suited for the analysis of positional isomers and can be adapted for chiral separations.
Performance Characteristics of HPLC Methods
The performance of an HPLC method for TFMPAA analysis is summarized below. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Protocol for HPLC Analysis
A typical HPLC method for the analysis of trifluoromethylphenylacetic acid is detailed below. This protocol is based on general principles of reversed-phase chromatography.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the trifluoromethylphenylacetic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing TFMPAA in the mobile phase to a concentration within the calibration range. If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup may be necessary.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (e.g., 60:40 acetonitrile:water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Method Validation: The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of TFMPAA from its isomers and potential impurities.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of trifluoromethylphenylacetic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For acidic compounds like trifluoromethylphenylacetic acid, a derivatization step is typically required to increase their volatility and improve chromatographic performance.
Performance Characteristics of GC-MS Methods
The performance of a GC-MS method for TFMPAA analysis is summarized below. The derivatization step can significantly enhance sensitivity.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Experimental Protocol for GC-MS Analysis
A typical GC-MS method for the analysis of trifluoromethylphenylacetic acid involves the following steps.
1. Derivatization:
-
Carboxylic acids are often converted to their more volatile ester or silyl derivatives. A common method is esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For instance, pentafluorobenzyl bromide can be used as a derivatization reagent.[5]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the underivatized TFMPAA reference standard in a suitable organic solvent (e.g., ethyl acetate).
-
Working Standards: Prepare a series of working standards and subject them to the same derivatization procedure as the samples.
-
Sample Preparation: Extract the TFMPAA from the sample matrix using a suitable solvent. The extract is then concentrated and derivatized.
3. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification |
4. Method Validation: Similar to HPLC, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ to ensure it is fit for its intended purpose.[3][6]
GC-MS Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4-Bis(trifluoromethyl)phenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4-Bis(trifluoromethyl)phenylacetic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear suitable protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] If there is a risk of dust formation, use a NIOSH-approved respirator.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][2]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[2][3] Do not let the product enter drains.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local and national regulations.[1][4] The following protocol outlines the general steps for its proper disposal.
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix it with other chemical waste.[4] Keep it in its original container or a compatible, properly labeled waste container.
-
-
Container Management:
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical should be entrusted to a licensed and qualified hazardous waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Contaminated Material Disposal:
-
Any materials, such as PPE or spill cleanup supplies, that are contaminated with this compound should be handled as hazardous waste.
-
Place contaminated materials in a sealed and labeled container for disposal by the licensed waste contractor.[1][4] Take off contaminated clothing and wash it before reuse.[1]
-
Summary of Disposal Procedures
For quick reference, the key procedural information for the disposal of this compound is summarized in the table below.
| Procedure | Guideline | Rationale |
| Regulatory Compliance | Disposal must be in accordance with all applicable local and national regulations.[1][4] | To ensure legal compliance and environmental protection. |
| Waste Contractor | Entrust disposal to a licensed hazardous waste disposal company.[1] | Professionals have the expertise and equipment for safe and compliant disposal. |
| Waste Segregation | Do not mix with other waste streams.[4] Keep in original or properly labeled containers. | To prevent potentially hazardous chemical reactions and ensure proper identification for disposal. |
| Container Handling | Keep waste containers tightly closed and store in a well-ventilated area.[2][3] | To prevent release into the environment and ensure safe storage prior to disposal. |
| Contaminated Items | Treat all contaminated materials (e.g., gloves, wipes) as hazardous waste. | To ensure all sources of chemical hazard are managed and disposed of correctly. |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the following workflow diagram.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Bis(trifluoromethyl)phenylacetic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,4-Bis(trifluoromethyl)phenylacetic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Proper handling of chemical reagents is paramount in the drug development process. This guide offers detailed, step-by-step instructions to mitigate risks associated with this compound, a compound that requires careful management due to its hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant skin and eye irritation.[1] The following personal protective equipment is mandatory for all personnel handling this compound to minimize exposure and prevent injury.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Avoids inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol for Handling:
-
Don Appropriate PPE: Before entering the designated handling area, all personnel must be equipped with the specified PPE as detailed in the table above.
-
Prepare Workspace: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation. The work surface should be clean and free of clutter.
-
Assemble Equipment: Gather all necessary laboratory equipment, such as a calibrated balance, weigh paper or boat, spatula, and appropriate glassware for the intended procedure.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Transfer: Transfer the weighed compound to a suitable reaction vessel or container.
-
Dissolution: Add the chosen solvent to the container to dissolve the compound.
-
Decontamination: After the procedure, decontaminate all non-disposable equipment and the work surface with an appropriate cleaning agent.
-
Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing all tasks and removing PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[1]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure to be generated based on reaction)